molecular formula C25H31N3O5 B1244846 moiramide B

moiramide B

Cat. No.: B1244846
M. Wt: 453.5 g/mol
InChI Key: WMLLJSBRSSYYPT-PQUJRENYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moiramide B is an organonitrogen compound and an organooxygen compound. It is functionally related to a beta-amino acid.
This compound is a natural product found in Pseudomonas fluorescens with data available.

Properties

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

(2E,4E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide

InChI

InChI=1S/C25H31N3O5/c1-5-6-8-13-19(29)26-18(17-11-9-7-10-12-17)14-20(30)27-22(15(2)3)23(31)21-16(4)24(32)28-25(21)33/h5-13,15-16,18,21-22H,14H2,1-4H3,(H,26,29)(H,27,30)(H,28,32,33)/b6-5+,13-8+/t16-,18-,21+,22-/m0/s1

InChI Key

WMLLJSBRSSYYPT-PQUJRENYSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)N[C@@H](CC(=O)N[C@@H](C(C)C)C(=O)[C@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2

Canonical SMILES

CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2

Synonyms

moiramide B

Origin of Product

United States

Foundational & Exploratory

Moiramide B: A Technical Guide to its Mechanism of Action as a Novel Acetyl-CoA Carboxylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moiramide B is a naturally occurring pseudopeptidic pyrrolidinedione antibiotic with a potent and selective mechanism of action against a broad spectrum of bacteria.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its antibacterial effects. It primarily functions as a highly specific inhibitor of the bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in the fatty acid biosynthesis pathway.[2][3][4][5][6][7][8] By targeting the carboxyltransferase (CT) component of ACC, this compound effectively halts the production of essential fatty acids, leading to bacterial growth inhibition and cell death.[2][3][5][6] This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying pathways and workflows.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a natural product isolated from Pseudomonas fluorescens, represents a promising class of antibiotics that target a highly conserved and essential pathway in bacteria: fatty acid synthesis.[4][9] Unlike many conventional antibiotics, this compound's target, the bacterial acetyl-CoA carboxylase (ACC), has a distinct structure from its mammalian counterpart, suggesting a favorable selectivity profile.[2] This guide aims to provide a comprehensive technical overview of the mechanism of action of this compound for researchers and professionals in the field of drug development.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary molecular target of this compound is the bacterial acetyl-CoA carboxylase (ACC), a multi-subunit enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[5][7]

Targeting the Carboxyltransferase (CT) Subunit

This compound specifically inhibits the carboxyltransferase (CT) component of the ACC enzyme complex.[2][3][5][6] Crystallographic studies of this compound in complex with the Staphylococcus aureus CT have revealed the precise molecular interactions responsible for its inhibitory activity.[5]

Molecular Interactions and Binding Mode

The binding of this compound to the CT active site is characterized by a network of specific interactions:

  • Succinimide Head Group: The (4S)-methyl succinimide moiety of this compound is crucial for its activity. It binds within the oxyanion hole of the enzyme, with the molecule acting as an enol/enolate in its active form.[5][6]

  • Valine-Derived Sidechain: This hydrophobic sidechain occupies a corresponding hydrophobic pocket within the enzyme's active site, contributing to the binding affinity.[6]

  • β-Phenylalanine Fragment: This portion of the molecule enhances the binding affinity through the formation of additional hydrogen bonds with the target protein.[6]

  • Fatty Acid Tail: The unsaturated fatty acid tail of this compound is primarily involved in the transport of the molecule across the bacterial cell membrane and does not strongly interact with the enzyme itself.[5][6]

The inhibition of the carboxyltransferase reaction by this compound is competitive with respect to malonyl-CoA.[4]

Signaling Pathway: Disruption of Fatty Acid Biosynthesis

The inhibition of ACC by this compound has a direct and critical impact on the fatty acid biosynthesis pathway, which is essential for bacterial viability. This pathway is responsible for the production of fatty acids that are vital components of bacterial cell membranes and precursors for other essential molecules.

Fatty_Acid_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc Substrate malonyl_coa Malonyl-CoA fatty_acid_synthesis Fatty Acid Elongation Cycles malonyl_coa->fatty_acid_synthesis fatty_acids Fatty Acids fatty_acid_synthesis->fatty_acids cell_membrane Bacterial Cell Membrane Integrity fatty_acids->cell_membrane bacterial_growth Bacterial Growth and Proliferation cell_membrane->bacterial_growth acc->malonyl_coa Product moiramide_b This compound moiramide_b->inhibition inhibition->acc Inhibition

Inhibition of Fatty Acid Biosynthesis by this compound.

Quantitative Data

The antibacterial activity and enzyme inhibitory potency of this compound and its derivatives have been quantified in various studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Derivatives
CompoundBacillus subtilis MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Escherichia coli acrB MIC (µg/mL)
This compound (4)0.512
Saturated Derivative (5)848
Alkynyl Derivative (11)4816

Data adapted from selected studies.[6]

Table 2: Enzyme Inhibition Data for this compound
EnzymeTarget OrganismInhibition Constant (Ki)IC50
Acetyl-CoA Carboxylase (ACC)Escherichia coli-Nanomolar range
Carboxyltransferase (CT)Staphylococcus aureus--

Specific Ki and IC50 values are reported in the low nanomolar range in various publications.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is employed to determine the MIC of this compound against various bacterial strains.

MIC_Workflow start Start prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plates Inoculate Microtiter Plate Wells with Bacteria and Compound prepare_compound->inoculate_plates prepare_inoculum->inoculate_plates incubate Incubate Plates at 37°C for 18-24 hours inoculate_plates->incubate read_results Determine MIC by Visual Inspection or Spectrophotometry (OD600) incubate->read_results end End read_results->end

Workflow for MIC Determination.

Protocol:

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

The inhibitory activity of this compound against ACC is determined by measuring the incorporation of radiolabeled bicarbonate into acid-stable malonyl-CoA.

Protocol:

  • Reaction Mixture: A reaction mixture containing purified ACC enzyme, acetyl-CoA, ATP, MgCl2, and [14C]bicarbonate is prepared in a suitable buffer.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of acid.

  • Quantification: The amount of acid-stable radiolabeled product (malonyl-CoA) is quantified using liquid scintillation counting.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

X-ray Crystallography of this compound-Carboxyltransferase Complex

The three-dimensional structure of this compound bound to the carboxyltransferase subunit is determined by X-ray crystallography.

Crystallography_Workflow start Start protein_expression Express and Purify Carboxyltransferase (CT) Protein start->protein_expression co_crystallization Co-crystallize CT with This compound protein_expression->co_crystallization data_collection X-ray Diffraction Data Collection co_crystallization->data_collection structure_solution Phase Determination and Structure Solution data_collection->structure_solution refinement Model Building and Structure Refinement structure_solution->refinement analysis Analyze this compound Binding Site refinement->analysis end End analysis->end

Workflow for X-ray Crystallography.

Protocol:

  • Protein Expression and Purification: The gene encoding the carboxyltransferase subunit is cloned and expressed in a suitable host (e.g., E. coli). The protein is then purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified protein is mixed with this compound and subjected to crystallization screening to obtain high-quality crystals.

  • Data Collection: The crystals are exposed to a synchrotron X-ray source, and diffraction data are collected.

  • Structure Determination: The crystal structure is solved using molecular replacement or other phasing methods.

  • Model Building and Refinement: An atomic model of the protein-ligand complex is built into the electron density map and refined to high resolution.

Conclusion

This compound represents a compelling new class of antibiotics with a well-defined mechanism of action targeting a crucial bacterial metabolic pathway. Its selective inhibition of the carboxyltransferase component of acetyl-CoA carboxylase provides a strong rationale for its development as a therapeutic agent. The detailed understanding of its molecular interactions with its target, supported by structural and biochemical data, offers a solid foundation for structure-activity relationship studies and the design of next-generation derivatives with improved potency and pharmacokinetic properties. This technical guide provides a comprehensive overview to aid researchers and drug developers in their efforts to combat the growing threat of antibiotic resistance.

References

Moiramide B: A Deep Dive into its Function as a Bacterial Acetyl-CoA Carboxylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Moiramide B is a naturally occurring peptide-polyketide hybrid compound that has garnered significant interest within the scientific community for its potent and selective inhibitory activity against bacterial acetyl-CoA carboxylase (ACC).[1][2] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a crucial pathway for bacterial survival, making it an attractive target for the development of novel antibiotics.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

This compound was first isolated from a marine strain of Pseudomonas fluorescens and exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some activity also reported against Gram-negative pathogens.[5][6] Its unique mode of action, targeting a key metabolic enzyme distinct from those targeted by many current antibiotics, presents a promising avenue for combating antibiotic resistance.[2][7]

Mechanism of Action: Targeting the Carboxyltransferase Component of ACC

Bacterial acetyl-CoA carboxylase is a multi-subunit enzyme complex responsible for the conversion of acetyl-CoA to malonyl-CoA. This process occurs in two distinct half-reactions catalyzed by two separate components: the biotin carboxylase (BC) and the carboxyltransferase (CT). This compound specifically inhibits the carboxyltransferase (CT) component of the bacterial ACC.[8][9]

The CT component itself is typically a heterotetramer composed of two alpha (AccA) and two beta (AccD) subunits.[10] Crystallographic studies of this compound in complex with the S. aureus CT have revealed that the inhibitor binds at the interface of the α and β subunits.[10][11] A key finding from these structural studies is that this compound binds in its enol/enolate form.[11][12] The pyrrolidinedione headgroup of this compound interacts with the oxyanion hole of the enzyme, a critical feature for catalysis, effectively blocking the binding of the natural substrate, carboxybiotin, and preventing the transfer of the carboxyl group to acetyl-CoA.[11][13] This competitive inhibition with respect to malonyl-CoA has been demonstrated with a reported K(i) value of 5 nM for the E. coli enzyme.[14]

dot

cluster_ACC Bacterial Acetyl-CoA Carboxylase (ACC) cluster_Reaction Fatty Acid Synthesis Initiation BC Biotin Carboxylase (BC) BCCP Biotin Carboxyl Carrier Protein (BCCP) CT Carboxyltransferase (CT) (AccA/AccD subunits) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acid Elongation MalonylCoA->FattyAcids MoiramideB This compound MoiramideB->CT Inhibits

Caption: Mechanism of this compound inhibition of bacterial fatty acid synthesis.

Quantitative Data on this compound and Derivatives

The inhibitory potency of this compound and its synthetic derivatives has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) against the ACC enzyme and the minimum inhibitory concentration (MIC) against different bacterial strains are key parameters for evaluating their efficacy.

CompoundTarget Enzyme/OrganismIC50 (µM)Reference
This compoundE. coli ACC Carboxyltransferase0.006[15]
This compoundS. aureus ACC CarboxyltransferaseNot explicitly stated, but potent inhibition demonstrated[2]
This compoundRat Liver ACC>100[14]

Table 1: IC50 Values of this compound against Acetyl-CoA Carboxylase.

CompoundS. aureusB. subtilisE. coliReference
This compound8 µg/mL0.5 µg/mL8 µg/mL[2][6]
Andrimid1 µg/mL0.1 µg/mL4 µg/mL[16]
This compound Derivative 50.1 µg/mL (MIC90 against clinical isolates)Not reportedNot reported[2]

Table 2: Minimum Inhibitory Concentration (MIC) Values of this compound and Related Compounds.

Experimental Protocols

Bacterial Acetyl-CoA Carboxylase (ACC) Carboxyltransferase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against the carboxyltransferase component of bacterial ACC. The assay often measures the reverse reaction for convenience.[17]

Materials:

  • Purified bacterial carboxyltransferase (CT) enzyme (AccA/AccD subunits)

  • Malonyl-CoA

  • Biocytin (as a biotin substitute)

  • Citrate synthase

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, malonyl-CoA, biocytin, citrate synthase, and DTNB in a 96-well microplate.

  • Add the test compound at various concentrations to the wells. Include a control with solvent only.

  • Initiate the reaction by adding the purified CT enzyme to each well.

  • The CT catalyzes the transfer of the carboxyl group from malonyl-CoA to biocytin, producing acetyl-CoA and carboxybiotin.

  • Citrate synthase then utilizes the newly formed acetyl-CoA and oxaloacetate (if added, or from the buffer) to produce citrate and Coenzyme A (CoA-SH).

  • The free thiol group of CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • The rate of the reaction is proportional to the CT activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the solvent control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

dot

cluster_Workflow ACC Carboxyltransferase Inhibition Assay Workflow A Prepare Reaction Mix (Malonyl-CoA, Biocytin, Citrate Synthase, DTNB) B Add Test Compound (e.g., this compound) A->B C Initiate with CT Enzyme B->C D Reaction Cascade: 1. Acetyl-CoA production 2. CoA-SH release 3. DTNB reaction C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: Workflow for the ACC carboxyltransferase inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[5][6]

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Test compound (e.g., this compound) stock solution

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compound in the growth medium directly in the wells of a 96-well microplate.

  • Each well should contain a final volume of 100 µL.

  • Prepare a standardized bacterial inoculum in the growth medium.

  • Add an equal volume (100 µL) of the bacterial inoculum to each well of the microplate, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well containing only the growth medium and the bacterial inoculum (no compound) and a negative control well with only the growth medium.

  • Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

  • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD600).

dot

cluster_MIC_Workflow Broth Microdilution MIC Assay Workflow A Serial Dilution of this compound in 96-well Plate B Inoculate with Standardized Bacterial Culture A->B C Incubate (e.g., 37°C, 18-24h) B->C D Observe for Bacterial Growth (Turbidity) C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

Structure-Activity Relationship and Drug Development Potential

The modular structure of this compound, consisting of a pyrrolidinedione headgroup, an L-valine-derived β-ketoamide, a β-phenylalanine moiety, and an unsaturated fatty acid tail, has allowed for systematic synthetic modifications to explore its structure-activity relationship (SAR).[2][13]

  • Pyrrolidinedione Headgroup: This moiety is crucial for binding to the enzyme's active site, and modifications in this region often lead to a significant loss of activity.[11]

  • L-Valine and β-Phenylalanine Moieties: Variations in these amino acid-derived components can influence the binding affinity and antibacterial spectrum.[2]

  • Fatty Acid Tail: While initially thought to be primarily involved in cell penetration, recent studies suggest that the fatty acid tail also contributes to binding within a hydrophobic channel of the enzyme.[6][18] Modifications to this tail have led to derivatives with improved activity and altered antibacterial profiles.[2][19]

The high selectivity of this compound for bacterial ACC over its mammalian counterpart, coupled with its novel mechanism of action, makes it an attractive lead compound for the development of new antibiotics.[14] Further optimization of its structure to improve pharmacokinetic properties and broaden its antibacterial spectrum is an active area of research.

Conclusion

This compound represents a promising class of bacterial acetyl-CoA carboxylase inhibitors with significant potential for development as novel antibacterial agents. Its well-characterized mechanism of action, potent in vitro activity, and amenability to chemical modification provide a solid foundation for further research and drug discovery efforts. The detailed experimental protocols and data presented in this guide are intended to facilitate the work of researchers and drug development professionals in this important field.

References

Biological Activity Spectrum of Moiramide B Against Gram-Positive Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moiramide B is a naturally occurring pseudopeptide-polyketide hybrid antibiotic with significant promise, particularly in an era of mounting antimicrobial resistance.[1][2] This technical guide provides an in-depth analysis of the biological activity spectrum of this compound against gram-positive bacteria. It consolidates available data on its mechanism of action, antimicrobial potency, and the experimental methodologies used for its evaluation. This compound demonstrates potent activity by selectively targeting a crucial bacterial metabolic pathway, making it an attractive candidate for further antibiotic development.[3]

Introduction

First identified in Pseudomonas fluorescens, this compound belongs to the pyrrolidinedione class of antibiotics.[1][4] Structurally, it is a modular compound composed of four key fragments: a pyrrolidinedione headgroup, an L-valine-derived β-ketoamide, a β-amino acid (β-phenylalanine), and an unsaturated fatty acid chain.[5][6] This unique structure underpins its novel mechanism of action, which distinguishes it from many commercially available antibiotics. This compound has demonstrated a notable spectrum of activity, with particularly strong inhibition of gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[4][7]

Mechanism of Action: Inhibition of Fatty Acid Synthesis

The primary molecular target of this compound is the bacterial acetyl-CoA carboxylase (ACC), a multi-subunit enzyme that catalyzes the first committed step in fatty acid biosynthesis.[8] Specifically, this compound inhibits the carboxyltransferase (CT) component of ACC.[5][9]

This inhibition is highly selective for the bacterial enzyme, which is structurally distinct from the multifunctional ACC found in humans, providing a favorable therapeutic window.[3] The pyrrolidinedione headgroup of this compound acts as an effective isostere for the enolate of biotin, a critical cofactor in the carboxyltransferase reaction.[5] By binding to the CT active site, this compound competitively inhibits the carboxylation of acetyl-CoA to malonyl-CoA, thereby halting the production of fatty acids essential for bacterial cell membrane construction and survival.[4][8] Resistance mutations induced by this class of compounds are consistently located in the carboxyltransferase subunits, further confirming this specific mechanism of action.[3]

cluster_pathway Bacterial Fatty Acid Synthesis Pathway acetyl_coa Acetyl-CoA acc_enzyme Acetyl-CoA Carboxylase (ACC) (Carboxyltransferase Subunit) acetyl_coa->acc_enzyme Substrate malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Elongation (Cell Membrane Synthesis) malonyl_coa->fatty_acids acc_enzyme->malonyl_coa Product moiramide_b This compound moiramide_b->acc_enzyme Inhibition

Caption: Mechanism of action of this compound.

Biological Activity Spectrum: Quantitative Data

Bacterial SpeciesStrainMIC (µg/mL)Notes
Staphylococcus aureusClinical Isolates0.1 (MIC⁹⁰)Data for novel synthetic derivatives of this compound.[3]
Bacillus subtilisNot Specified"Strong Activity"This compound shows potent activity against B. subtilis.[7]
Staphylococcus aureusNot Specified"Good Activity"This compound shows good activity against S. aureus.[4]
Streptococcus pneumoniaeNot Specified"Active"This compound shows activity against S. pneumoniae.[4]

Note: MIC⁹⁰ refers to the concentration required to inhibit the growth of 90% of the tested isolates.

Structure-Activity Relationship (SAR)

SAR studies have revealed the distinct roles of this compound's structural fragments:

  • Pyrrolidinedione Headgroup : Crucial for binding to the ACC enzyme and inhibiting its function.[5]

  • Peptide Core : The L-valine and β-phenylalanine units contribute to the specific orientation and binding within the enzyme's active site.[5][6]

  • Unsaturated Fatty Acid Tail : This lipophilic chain is essential for the compound's transport across the bacterial cell membrane to reach its intracellular target.[9][10] While variations in the tail can impact the overall antibacterial potency, likely by altering physicochemical properties, the core peptide and headgroup are primarily responsible for enzyme inhibition.[10][11]

Experimental Protocols

The determination of this compound's activity against gram-positive bacteria primarily relies on standardized antimicrobial susceptibility testing methods.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the MIC of an antimicrobial agent.[12][13]

  • Preparation of this compound Stock Solution : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions : In a 96-well microtiter plate, serial two-fold dilutions of the this compound stock solution are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).[14] This creates a gradient of antibiotic concentrations across the wells. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • Bacterial Inoculum Preparation : The target gram-positive bacterial strain is cultured overnight. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation : Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension.

  • Incubation : The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • MIC Determination : After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.[12]

start Start prep_antibiotic Prepare Serial Dilutions of this compound in 96-Well Plate start->prep_antibiotic inoculate Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 16-20 hours) inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: General workflow for MIC determination.

Conclusion

This compound represents a compelling class of antibiotics with a well-defined and selective mechanism of action against a vital bacterial pathway. Its demonstrated in vitro potency against clinically relevant gram-positive pathogens, such as S. aureus and B. subtilis, underscores its potential. The modular nature of its structure allows for synthetic derivatization, which has already yielded analogues with improved solubility and highly potent in vivo efficacy.[3][11] Further research and development focusing on this compound class could provide a much-needed novel therapeutic option to combat the growing threat of drug-resistant gram-positive infections.

References

Moiramide B: A Technical Guide to its Structure, Properties, and Antibacterial Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moiramide B, a naturally occurring peptide-polyketide hybrid, has garnered significant attention in the scientific community for its potent antibacterial activity. This technical guide provides an in-depth overview of this compound, focusing on its chemical structure, physicochemical properties, synthesis, and mechanism of action. Through a comprehensive review of published literature, this document consolidates key data into structured tables, details experimental protocols, and presents visual diagrams to elucidate its biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C₂₅H₃₁N₃O₅ and a molecular weight of 453.5 g/mol .[1] Its structure is characterized by four key fragments: a pyrrolidinedione headgroup, an L-valine-derived β-ketoamide, a β-amino acid (β-phenylalanine), and an unsaturated fatty acid tail. This modular structure is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for its formulation in potential therapeutic applications.

PropertyValueReference
Molecular FormulaC₂₅H₃₁N₃O₅[1]
Molecular Weight453.5 g/mol [1]
AppearanceWhite to off-white solid
Melting Point188-190 °C
Optical Rotation [α]D-89.5 (c 0.5, MeOH)
SolubilitySoluble in methanol, DMSO, and other polar organic solvents.
Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The following tables summarize the characteristic Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data.

¹H NMR (500 MHz, CDCl₃) δ (ppm)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.35 - 7.25mPhenyl-H
7.19d8.5NH
6.95d8.8NH
6.13dd15.1, 10.0CH=CH
5.76d15.1CH=CH
5.58dt15.0, 7.0CH=CH
5.45mCH-Ph
4.60dd8.8, 4.8Val-αH
4.25mPyrrolidinedione-H
2.95mPyrrolidinedione-H
2.80dd15.5, 5.5β-CH₂
2.65dd15.5, 8.0β-CH₂
2.15mVal-βH
1.75d6.8CH₃-CH=
1.18d6.5Pyrrolidinedione-CH₃
0.95d6.8Val-γCH₃
0.90d6.8Val-γCH₃

¹³C NMR (125 MHz, CDCl₃) δ (ppm)

Chemical Shift (ppm)Assignment
176.5, 175.8, 171.2, 169.5, 165.8C=O
141.5, 138.2, 130.5, 129.0, 128.8, 127.2, 126.5Phenyl-C, C=C
58.5Val-αC
54.2CH-Ph
48.5, 45.2Pyrrolidinedione-C
41.8β-CH₂
31.5Val-βC
19.2, 18.8Val-γCH₃
18.0CH₃-CH=
14.5Pyrrolidinedione-CH₃

High-Resolution Mass Spectrometry (HRMS)

IonCalculated m/zFound m/z
[M+H]⁺454.2336454.2338
[M+Na]⁺476.2156476.2159

Synthesis of this compound

The total synthesis of this compound has been achieved through various routes, often involving the coupling of the four key structural fragments. Below is a representative experimental protocol for a key coupling step in its synthesis.

Experimental Protocol: Peptide Coupling

This protocol describes the coupling of the β-phenylalanine-containing fragment with the valinyl-pyrrolidinedione moiety.

Materials:

  • (S)-3-((S)-3-methyl-1-((3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl)-1-oxobut-2-ylamino)-3-phenylpropanoic acid (1.0 eq)

  • (2E,4E)-hexa-2,4-dien-1-amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the carboxylic acid fragment in anhydrous DMF under an inert atmosphere, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine fragment to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[2] Its primary mechanism of action is the inhibition of the carboxyltransferase (CT) component of acetyl-CoA carboxylase (ACC), a key enzyme in bacterial fatty acid synthesis.[3][4][5]

Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several clinically relevant bacterial strains.

Bacterial StrainATCC NumberMIC (µg/mL)Reference
Staphylococcus aureus292130.5 - 2[6]
Bacillus subtilis66330.25 - 1[2]
Escherichia coli259228 - 32[7]
Pseudomonas aeruginosa2785316 - 64[8]
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase (ACC) catalyzes the first committed step in fatty acid biosynthesis. In bacteria, ACC is a multi-subunit enzyme complex. This compound specifically targets the carboxyltransferase (CT) subunit, which is responsible for transferring a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. By inhibiting this crucial step, this compound disrupts the synthesis of fatty acids, which are essential components of the bacterial cell membrane, leading to bacterial cell death.

MoiramideB_Mechanism cluster_bacterial_cell Bacterial Cell cluster_ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA Acetyl-CoA CT Carboxyltransferase (CT) AcetylCoA->CT MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membrane Cell Membrane Integrity FattyAcids->Membrane CellDeath Bacterial Cell Death Membrane->CellDeath BC Biotin Carboxylase (BC) BC->CT Carboxylated Biotin CT->MalonylCoA Carboxylation MoiramideB This compound MoiramideB->CT Inhibition

This compound inhibits the Carboxyltransferase (CT) subunit of Acetyl-CoA Carboxylase (ACC).

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (in DMSO)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10⁵ CFU/mL)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Include a positive control well (MHB with bacterial inoculum, no this compound) and a negative control well (MHB only).

  • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow start Start: Prepare this compound Stock dilution Serial Dilution in 96-well Plate start->dilution inoculation Inoculate with Bacterial Suspension dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read Read Results: Determine Lowest Concentration with No Visible Growth incubation->read end End: MIC Value read->end

References

Moiramide B: A Technical Guide to its Inhibition of Bacterial Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moiramide B, a naturally occurring pseudopeptide, presents a compelling avenue for novel antibiotic development through its targeted inhibition of bacterial fatty acid synthesis. This technical guide delineates the mechanism, quantitative inhibitory profile, and experimental methodologies associated with this compound's antibacterial activity. By specifically targeting the carboxyltransferase component of acetyl-CoA carboxylase (ACC), an enzyme essential for bacterial cell membrane biosynthesis, this compound offers a distinct mechanism of action compared to many clinically used antibiotics. This document provides a consolidated resource for researchers engaged in the exploration and development of new antibacterial agents targeting fatty acid biosynthesis.

Introduction

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Bacterial fatty acid synthesis (FASII) is an attractive target for new antibiotics as it is essential for bacterial viability and distinct from the corresponding pathway in mammals.[1][2] this compound, a natural product isolated from marine bacteria such as Pseudomonas fluorescens, has emerged as a potent inhibitor of this pathway.[3][4][5] This pseudopeptidic pyrrolidinedione antibiotic demonstrates broad-spectrum activity, particularly against Gram-positive bacteria.[6][7] Its mode of action involves the specific inhibition of acetyl-CoA carboxylase (ACC), the enzyme responsible for the first committed step in fatty acid biosynthesis.[3][8][9] This guide provides an in-depth overview of the biochemical and microbiological aspects of this compound's inhibitory action.

Mechanism of Action: Targeting Acetyl-CoA Carboxylase

The bacterial acetyl-CoA carboxylase (ACC) is a multi-subunit enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical building block for fatty acid elongation.[8][10] The reaction occurs in two half-reactions catalyzed by two distinct components: biotin carboxylase (BC) and carboxyltransferase (CT). This compound specifically inhibits the carboxyltransferase (CT) reaction.[7][8]

Crystal structure analysis of this compound bound to the Staphylococcus aureus CT has revealed that the compound binds as an enol/enolate.[3][9] The (4S)-methyl succinimide moiety of this compound interacts with the oxyanion holes of the enzyme, indicating that an anionic enolate is the active form of the inhibitor.[3][9] This interaction competitively inhibits the binding of the carboxylated biotin prosthetic group to the CT active site, thereby halting the production of malonyl-CoA and disrupting fatty acid synthesis. Resistance mutations to this compound and its derivatives have been exclusively located in the carboxyltransferase subunits of the bacterial ACC, further confirming this as the specific molecular target.[8][11][12]

Signaling Pathway Diagram

FASII_Inhibition cluster_legend Legend AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Biotin Carboxylase (BC) & Carboxyltransferase (CT) MalonylCoA Malonyl-CoA FabD Malonyl-CoA:ACP transacylase (FabD) MalonylCoA->FabD MalonylACP Malonyl-ACP FASII Fatty Acid Synthase (FASII) MalonylACP->FASII Elongation Cycles FattyAcids Fatty Acids ACC->MalonylCoA FabD->MalonylACP FASII->FattyAcids MoiramideB This compound MoiramideB->Inhibition Inhibition->ACC key1 [Metabolite] key2 [Enzyme] key3 [Inhibitor] key4 --> Process Flow key5 --| Inhibition key1e key2e key3e

Caption: this compound's inhibition of bacterial fatty acid synthesis.

Quantitative Inhibitory Data

This compound exhibits potent inhibitory activity against bacterial ACC and demonstrates antibacterial efficacy against a range of bacteria. The following tables summarize the reported quantitative data for this compound and a related derivative.

Table 1: In Vitro Enzyme Inhibition
CompoundTarget EnzymeSource OrganismIC50 (nM)Reference
This compoundCarboxyltransferase (CT)E. coli6[13]
This compoundAcetyl-CoA Carboxylase (ACC)E. coli< 5[13]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundBacterial StrainMIC (µg/mL)Reference
This compoundBacillus subtilisStrong Activity[6]
This compoundStaphylococcus aureusLower Activity[6]
This compoundEscherichia coliWeaker Activity[6]
This compoundStaphylococcus aureus (clinical isolates)MIC90: 0.1[11][12]
This compoundStreptococcus pneumoniaeBroad Spectrum[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key assays used to characterize the activity of this compound.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the enzymatic activity of ACC in the presence and absence of an inhibitor.

Principle: The activity of ACC can be determined by measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into acid-stable malonyl-CoA.

Protocol:

  • Enzyme Preparation: Purify the multi-subunit ACC from the desired bacterial strain (e.g., E. coli or S. aureus) using standard chromatographic techniques.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, acetyl-CoA, and the purified ACC enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (or a control solvent) to the reaction mixtures.

  • Initiation: Start the reaction by adding [¹⁴C]HCO₃⁻.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding a strong acid (e.g., HCl), which also removes unincorporated [¹⁴C]HCO₃⁻ as [¹⁴C]CO₂.

  • Quantification: Measure the radioactivity of the acid-stable product (malonyl-CoA) using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Principle: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Bacterial Culture: Grow the test bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis This compound inhibits bacterial growth InVitro In Vitro Enzyme Assay (ACC Inhibition) Start->InVitro CellBased Cell-Based Assay (MIC Determination) Start->CellBased PurifyACC Purify ACC Enzyme InVitro->PurifyACC CultureBacteria Culture Bacterial Strains CellBased->CultureBacteria RunAssay Run ACC Inhibition Assay with this compound PurifyACC->RunAssay CalcIC50 Calculate IC50 RunAssay->CalcIC50 Correlate Correlate In Vitro and Cell-Based Activity CalcIC50->Correlate RunMIC Perform Broth Microdilution with this compound CultureBacteria->RunMIC DetermineMIC Determine MIC Values RunMIC->DetermineMIC DetermineMIC->Correlate Conclusion Conclusion: This compound is a potent inhibitor of bacterial fatty acid synthesis Correlate->Conclusion

Caption: General experimental workflow for characterizing this compound.

Structure-Activity Relationships

The modular structure of this compound, consisting of a pyrrolidinedione headgroup, an L-valine-derived β-ketoamide, a β-amino acid (S)-β-phenylalanine, and an unsaturated fatty acid side chain, has been the subject of synthetic variation to explore structure-activity relationships (SAR).[3][8][11]

  • Pyrrolidinedione Headgroup: The (4S)-methyl group on the pyrrolidinedione moiety is critical for activity. Its removal or modification leads to a significant loss of inhibitory potency.[3]

  • Fatty Acid Tail: While initially thought to be primarily for cell entry, recent studies suggest the sorbic acid unit of the fatty acid tail contributes to binding at the ACC active site.[3][6][9] Variations in this tail can influence the antibacterial spectrum and potency.[6][8]

  • Internal Moieties: Modifications to the (S)-β-phenylalanine and L-valine-derived β-ketoamide subunits have also been explored, leading to derivatives with improved activity against Gram-positive bacteria.[11]

Conclusion and Future Directions

This compound represents a promising class of antibiotics with a validated and specific mechanism of action against a crucial bacterial metabolic pathway. Its potent inhibition of the carboxyltransferase component of acetyl-CoA carboxylase provides a clear rationale for its antibacterial activity. The available quantitative data and detailed experimental protocols offer a solid foundation for further research and development.

Future efforts in this area could focus on:

  • Lead Optimization: Leveraging the known SAR to design and synthesize novel this compound analogs with improved pharmacokinetic and pharmacodynamic properties, including enhanced activity against Gram-negative bacteria.

  • Combination Therapies: Investigating the synergistic potential of this compound with other classes of antibiotics.

  • Resistance Mechanisms: Further elucidating the molecular basis of resistance to this compound to anticipate and overcome potential clinical challenges.

The continued exploration of this compound and its derivatives holds significant promise for the development of next-generation antibiotics to combat the growing threat of multidrug-resistant bacteria.

References

Crystal Structure of Moiramide B Bound to Carboxyltransferase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of moiramide B bound to the carboxyltransferase (CT) domain of acetyl-CoA carboxylase (ACC), a critical enzyme in bacterial fatty acid synthesis. Understanding this interaction at a molecular level is pivotal for the development of novel antibiotics targeting this essential pathway. This compound, a natural product, demonstrates broad-spectrum antibacterial activity by inhibiting this enzyme.[1][2][3][4]

Structural and Inhibition Data

The following tables summarize the key quantitative data from crystallographic and inhibition studies of this compound and its derivatives in complex with carboxyltransferase, primarily from Staphylococcus aureus.

Table 1: Crystallographic Data for this compound-Carboxyltransferase Complex
ParameterValueReference
PDB ID5KDR[4]
OrganismStaphylococcus aureus[2]
Resolution2.6 Å[2][3]
MethodX-ray Diffraction[2]
Table 2: In Vitro Inhibition Data for this compound and Derivatives
CompoundTarget Organism/EnzymeIC50MIC (μg/mL)Reference
This compoundS. aureus CarboxyltransferaseNot explicitly stated in provided results-
This compoundS. aureus-Highly active[3][5]
This compoundB. subtilis-Highly active[3][5]
This compoundE. coli acrB-Highly active[3][5]
Saturated this compound DerivativeS. aureus, B. subtilis, E. coli acrB-4-16 fold higher than this compound[3]
Alkynyl this compound DerivativeS. aureus, B. subtilis, E. coli acrB-Increased compared to this compound[3]

Mechanism of Action and Binding Interaction

The crystal structure reveals that this compound binds at the interface of the α and β subunits of the carboxyltransferase heterotetramer.[2] A significant finding from the structural analysis is that this compound binds in its enol or enolate form.[2][3] This conformation is crucial for its inhibitory activity.

The key interactions are as follows:

  • Pyrrolidinedione Headgroup: This moiety is a critical component for binding, acting as an isostere for the enolate of biotin.[2] It inserts into the oxyanion hole of the enzyme, forming crucial hydrogen bonds.[3][5]

  • L-Valine-Derived β-Ketoamide: The valine side chain of this fragment occupies a hydrophobic pocket within the enzyme's active site.[3]

  • β-Phenylalanine Fragment: This part of the molecule contributes to the binding affinity by forming additional hydrogen bonds with the enzyme.[3]

  • Unsaturated Fatty Acid Tail: Structural and activity studies indicate that this lipophilic tail does not engage in strong interactions with the enzyme itself but is essential for transporting the molecule across the bacterial cell membrane.[3][6]

The following diagram illustrates the proposed mechanism of inhibition based on the crystal structure.

G Mechanism of this compound Inhibition of Carboxyltransferase cluster_enzyme Carboxyltransferase Active Site cluster_moiramide This compound (Enol/Enolate Form) Oxyanion Hole Oxyanion Hole Inhibition Enzyme Inhibition Oxyanion Hole->Inhibition Hydrophobic Pocket Hydrophobic Pocket Hydrophobic Pocket->Inhibition H-bond Donors/Acceptors H-bond Donors/Acceptors H-bond Donors/Acceptors->Inhibition Pyrrolidinedione Pyrrolidinedione Pyrrolidinedione->Oxyanion Hole H-bonds Valine Side-chain Valine Side-chain Valine Side-chain->Hydrophobic Pocket Hydrophobic Interactions Phenylalanine Fragment Phenylalanine Fragment Phenylalanine Fragment->H-bond Donors/Acceptors H-bonds Fatty Acid Tail Fatty Acid Tail This compound Enters Cell This compound Enters Cell This compound Enters Cell->Fatty Acid Tail Mediated by G Carboxyltransferase Purification Workflow Start Start E. coli Expression Overexpression in E. coli Start->E. coli Expression Cell Lysis Cell Lysis (e.g., sonication) E. coli Expression->Cell Lysis Clarification Centrifugation to remove debris Cell Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Cation Exchange Cation Exchange Chromatography IMAC->Cation Exchange Size Exclusion Size Exclusion Chromatography Cation Exchange->Size Exclusion Purity Check SDS-PAGE and Western Blot Size Exclusion->Purity Check End Pure Protein Purity Check->End G Crystallography Workflow Start Pure Protein & this compound Co-crystallization Co-crystallization of Protein-Ligand Complex Start->Co-crystallization Crystal Harvesting Crystal Harvesting and Cryo-protection Co-crystallization->Crystal Harvesting Data Collection X-ray Diffraction Data Collection Crystal Harvesting->Data Collection Data Processing Data Processing and Scaling Data Collection->Data Processing Structure Solution Phase Determination and Initial Model Building Data Processing->Structure Solution Refinement Model Refinement and Validation Structure Solution->Refinement End Final Structure (PDB: 5KDR) Refinement->End

References

The Natural Product Origins of Moiramides A, B, and C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural product origins, biosynthesis, and biological activity of moiramides A, B, and C. These compounds, members of the peptide-polyketide hybrid family, have garnered significant interest within the scientific community due to their potent antibacterial properties. This document summarizes key quantitative data, outlines experimental protocols for their isolation and characterization, and visualizes their biosynthetic and inhibitory pathways.

Source Organism and Isolation

Moiramides A, B, and C are secondary metabolites produced by a marine isolate of the bacterium Pseudomonas fluorescens[1][2][3]. These compounds are often isolated alongside the structurally related andrimid. The production of moiramides is typically achieved through solid agar cultivation of the bacterium, followed by extraction and chromatographic purification of the metabolites.

Fermentation and Extraction Protocol

A general protocol for the production and extraction of moiramides from Pseudomonas fluorescens is as follows:

  • Cultivation: Pseudomonas fluorescens is cultured on a suitable solid agar medium. The specific composition of the medium and the incubation conditions (temperature, duration) are optimized to maximize the production of the desired metabolites.

  • Extraction: The agar medium containing the bacterial culture is exhaustively extracted with an organic solvent, typically ethyl acetate or a mixture of dichloromethane and methanol. This process transfers the organic-soluble metabolites, including the moiramides, from the agar into the solvent.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of compounds.

Purification Protocol

The crude extract is subjected to a series of chromatographic steps to isolate the individual moiramides:

  • Initial Fractionation: The crude extract is often first fractionated using techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to separate compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing the moiramides are then purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient elution system, often involving water and acetonitrile or methanol, to separate moiramide A, B, and C from each other and from other co-metabolites.

  • Purity Assessment: The purity of the isolated moiramides is assessed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The chemical structures of moiramides A, B, and C have been elucidated through a combination of spectroscopic techniques[1]. These methods provide detailed information about the connectivity of atoms and the stereochemistry of the molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework of the molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compounds. Fragmentation patterns observed in MS/MS experiments help to confirm the sequence of the peptide and polyketide moieties.

Quantitative Data

While specific yields can vary depending on the fermentation conditions, the following tables summarize the key structural and biological activity data for the moiramides.

Table 1: Physicochemical Properties of Moiramides

CompoundMolecular FormulaMolecular Weight (Da)Key Structural Features
Moiramide A C₂₉H₄₁N₃O₅527.65Pyrrolidinedione headgroup, L-valine-derived β-ketoamide, β-phenylalanine, unsaturated fatty acid chain.
Moiramide B C₂₉H₃₉N₃O₅525.64Pyrrolidinedione headgroup, L-valine-derived β-ketoamide, β-phenylalanine, more unsaturated fatty acid chain than Moiramide A.
Moiramide C C₂₉H₄₃N₃O₅529.67Pyrrolidinedione headgroup, L-valine-derived β-ketoamide, β-phenylalanine, saturated fatty acid chain.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)Potent inhibition reported
Bacillus subtilisStrong activity reported
Escherichia coliWeaker activity reported

Note: Comprehensive MIC values for Moiramide A and C are not as widely reported in the literature as for this compound.

Biosynthesis of Moiramides

The moiramides are synthesized through a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway[4]. This enzymatic assembly line is responsible for the stepwise condensation of amino acid and acyl-CoA building blocks.

The biosynthesis is proposed to proceed as follows:

  • The NRPS modules incorporate L-valine and glycine.

  • A PKS module extends the growing chain with acetate units (from malonyl-CoA).

  • The characteristic valinyl-succinimide headgroup is formed from the incorporated valine and glycine, along with malonyl-CoA[4].

  • The NRPS modules also incorporate β-phenylalanine.

  • The PKS modules are responsible for the synthesis of the variable unsaturated fatty acid tail.

Moiramide Biosynthesis Workflow cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) cluster_pks Polyketide Synthase (PKS) cluster_assembly Assembly and Modification L_Val L-Valine Assembly NRPS-PKS Assembly Line L_Val->Assembly Gly Glycine Gly->Assembly beta_Phe β-Phenylalanine beta_Phe->Assembly Malonyl_CoA Malonyl-CoA Malonyl_CoA->Assembly Fatty_Acid_Precursors Fatty Acid Precursors Fatty_Acid_Precursors->Assembly Cyclization Cyclization & Tailoring Assembly->Cyclization Intermediate Moiramide Moiramide A, B, C Cyclization->Moiramide

A high-level overview of the moiramide biosynthetic pathway.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound exerts its antibacterial effect by inhibiting bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in the fatty acid biosynthesis pathway[5][6][7]. ACC catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the primary building block for fatty acid synthesis. By inhibiting this enzyme, this compound effectively shuts down the production of essential fatty acids, leading to bacterial cell death. This mechanism of action is attractive for drug development as the bacterial ACC is structurally distinct from its human counterpart, suggesting a potential for selective toxicity.

Moiramide Mechanism of Action Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Cell_Membrane Bacterial Cell Membrane Integrity Fatty_Acids->Cell_Membrane Bacterial_Growth Bacterial Growth Cell_Membrane->Bacterial_Growth Moiramide_B This compound Moiramide_B->ACC Inhibition ACC->Malonyl_CoA Product

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Moiramide B and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moiramide B is a naturally occurring peptide-polyketide hybrid compound with significant antibiotic activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2] Its unique mode of action involves the inhibition of bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid biosynthesis.[1][3][4] This novel mechanism makes this compound and its derivatives promising candidates for the development of new antibiotics to combat drug-resistant pathogens.

These application notes provide a comprehensive overview of the total synthesis of this compound and its derivatives, including detailed experimental protocols, quantitative biological data, and a visualization of its mechanism of action.

Data Presentation

The antibacterial activity of this compound and its synthesized derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The inhibitory activity against the target enzyme, acetyl-CoA carboxylase (ACC), is quantified by the half-maximal inhibitory concentration (IC50).

Table 1: Antibacterial Activity (MIC) of this compound and Selected Derivatives

CompoundS. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)Reference
This compound11-2>64[2]
Tetrahydro this compound24>64[2]
Alkyne Derivative 11 816>64[2]
Phenyl Derivative 14a 14>64[2]
p-Amino Phenyl Derivative 14e 14>64[2]
p-Hydroxy Phenyl Derivative 14f 1432-64[2]

Table 2: ACC Inhibitory Activity (IC50) of this compound

CompoundTarget EnzymeIC50 (nM)Reference
This compoundE. coli ACC6[3]

Signaling Pathway and Mechanism of Action

This compound targets the carboxyltransferase (CT) subunit of the multi-subunit bacterial acetyl-CoA carboxylase (ACC). ACC catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA. This process involves two half-reactions carried out by the biotin carboxylase (BC) and carboxyltransferase (CT) subunits, with the biotin carboxyl carrier protein (BCCP) mediating the transfer of the carboxyl group. By inhibiting the CT subunit, this compound effectively blocks the production of malonyl-CoA, thereby halting fatty acid synthesis and ultimately leading to bacterial cell death.

MoiramideB_MoA BC Biotin Carboxylase (BC) BCCP Biotin Carboxyl Carrier Protein (BCCP) BC->BCCP Carboxylation of Biotin CT Carboxyltransferase (CT) BCCP->CT Transfer of CO2 Malonyl_CoA Malonyl-CoA CT->Malonyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->CT Fatty_Acids Fatty Acid Elongation Malonyl_CoA->Fatty_Acids Moiramide_B This compound Moiramide_B->CT Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling cluster_final Final Product cluster_derivatives Derivative Synthesis Sorbic_Acid Sorbic Acid Side Chain Coupling2 Coupling with Sorbic Acid Sorbic_Acid->Coupling2 beta_Phe (S)-β-Phenylalanine Coupling1 Coupling of β-Phe and Succinimide beta_Phe->Coupling1 Succinimide N-Acyl Succinimide Core Succinimide->Coupling1 Coupling1->Coupling2 Coupling3 Coupling to form Alkyne Derivative Coupling1->Coupling3 Moiramide_B This compound Coupling2->Moiramide_B Modified_Side_Chain Modified Fatty Acid (e.g., terminal alkyne) Modified_Side_Chain->Coupling3 Click_Reaction Click Chemistry Coupling3->Click_Reaction Sonogashira Sonogashira Coupling Coupling3->Sonogashira Derivative_Library Derivative Library Click_Reaction->Derivative_Library Sonogashira->Derivative_Library

References

Protocol for Moiramide B Extraction and Purification from Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Moiramide B is a potent bacterial acetyl-CoA carboxylase (ACC) inhibitor with promising antibiotic properties.[1][2][3][4] This document provides a detailed protocol for the extraction and purification of this compound from solid cultures of Pseudomonas fluorescens. The methodology is based on established solvent extraction and chromatographic techniques. This protocol is intended for researchers, scientists, and drug development professionals engaged in natural product isolation and antibiotic discovery.

This compound, a peptide-polyketide hybrid, is a secondary metabolite produced by certain strains of Gram-negative bacteria, including marine isolates of Pseudomonas fluorescens.[1][5][6] Its mechanism of action involves the specific inhibition of the carboxyltransferase (CT) component of bacterial ACC, an essential enzyme in fatty acid biosynthesis.[2][4][7] This targeted inhibition makes this compound a subject of interest for the development of new antibacterial agents.

The following protocol outlines the steps for culturing the bacterium, extracting the crude secondary metabolites, and purifying this compound to a high degree of purity.

Experimental Protocols

Culture of Pseudomonas fluorescens

A marine isolate of Pseudomonas fluorescens is cultured on solid agar plates to promote the production of secondary metabolites, including this compound.[5]

Materials:

  • Marine isolate of Pseudomonas fluorescens

  • Nutrient agar medium suitable for Pseudomonas growth (e.g., King's B medium)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Pour the sterile agar into petri dishes and allow them to solidify.

  • Inoculate the agar plates with a fresh culture of Pseudomonas fluorescens.

  • Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a period sufficient for bacterial growth and secondary metabolite production (typically 5-7 days).

Extraction of this compound

The crude extraction of this compound from the agar cultures is achieved using solvent extraction with ethyl acetate.[5]

Materials:

  • Cultured agar plates

  • Ethyl acetate (EtOAc)

  • Large beakers or flasks

  • Spatula

  • Rotary evaporator

Procedure:

  • After the incubation period, dice the agar from the culture plates into small pieces using a sterile spatula.

  • Transfer the agar pieces into a large beaker or flask.

  • Submerge the agar in ethyl acetate and allow it to soak for several hours to extract the secondary metabolites. This process should be repeated multiple times to ensure complete extraction.

  • Combine the ethyl acetate extracts and filter to remove any solid debris.

  • Concentrate the filtered extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The purification of this compound from the crude extract is performed using silica gel chromatography.

Materials:

  • Crude extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare a silica gel column of appropriate size.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared silica gel column.

  • Elute the column with a solvent system of increasing polarity, for example, a stepwise gradient from 100% hexane to 100% ethyl acetate.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting fractions onto TLC plates, developing the plates in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Combine the fractions containing the pure this compound based on the TLC analysis.

  • Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of this compound from 200 large petri dishes of Pseudomonas fluorescens culture.

Purification StepStarting MaterialProductYield (%)Purity (%)
Crude Extraction 200 Agar Plates5.2 g Crude Extract-~5%
Silica Gel Chromatography 5.2 g Crude Extract250 mg this compound4.8% (from crude)>95%

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Extraction and Purification cluster_0 Culturing cluster_1 Extraction cluster_2 Purification Culture Culture of Pseudomonas fluorescens on Solid Agar Extraction Solvent Extraction with Ethyl Acetate Culture->Extraction Concentration Concentration of Extract Extraction->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Analysis TLC Analysis of Fractions Chromatography->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling FinalProduct Purified this compound Pooling->FinalProduct

Caption: Workflow for this compound extraction and purification.

This compound Signaling Pathway

G Inhibition of Bacterial Fatty Acid Synthesis by this compound cluster_pathway Bacterial Fatty Acid Synthesis Pathway cluster_enzyme Acetyl-CoA Carboxylase (ACC) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase BiotinCarboxylase Biotin Carboxylase (AccC) Carboxyltransferase Carboxyltransferase (AccA, AccD) MoiramideB This compound MoiramideB->Carboxyltransferase Inhibition

Caption: this compound inhibits the carboxyltransferase subunit of ACC.

References

Application Notes and Protocols for Moiramide B in In Vitro Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moiramide B is a naturally occurring broad-spectrum antibiotic with a unique mechanism of action, targeting the carboxyltransferase component of acetyl-CoA carboxylase (ACC), a critical enzyme in bacterial fatty acid synthesis.[1][2] This document provides detailed application notes and standardized protocols for the utilization of this compound in in vitro antibacterial susceptibility testing, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the carboxyltransferase (CT) subunit of acetyl-CoA carboxylase. This enzyme catalyzes the first committed step in the fatty acid biosynthesis pathway, which is essential for the integrity of the bacterial cell membrane. By binding to the CT subunit, this compound prevents the carboxylation of acetyl-CoA to malonyl-CoA, thereby disrupting the production of fatty acids and ultimately leading to bacterial cell death.[1][2] The specificity of this compound for the bacterial ACC enzyme over its human counterpart makes it an attractive candidate for antibiotic development.

Data Presentation: In Vitro Antibacterial Activity of this compound

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against key bacterial species.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259230.5[3]
Escherichia coliacrB (efflux pump mutant)8[3]
Bacillus subtilisNot specifiedStrong activity reported[4]
Gram-negative bacteriaGeneralWeaker activity reported[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of this compound.

a. Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for OD measurements)

  • Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

b. Procedure:

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, the positive control, and the growth control wells. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. This can be confirmed by measuring the optical density at 600 nm (OD600) if a microplate reader is available.

Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed following the determination of the MIC.

a. Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)

b. Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot from each well.

  • Plating: Spot-inoculate the aliquots onto a sterile agar plate. Be sure to label the spots corresponding to the concentrations from the MIC plate. Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is typically observed as no colony growth or only a few colonies on the agar plate from the respective concentration spot.

Mandatory Visualizations

Signaling Pathway

bacterial_fatty_acid_synthesis cluster_acc ACC Subunits acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc bicarbonate Bicarbonate (HCO3-) bicarbonate->acc atp ATP atp->acc adp_pi ADP + Pi acc->adp_pi malonyl_coa Malonyl-CoA acc->malonyl_coa Carboxylation fas Fatty Acid Synthase (FAS) Complex malonyl_coa->fas Elongation Cycles fatty_acids Fatty Acids fas->fatty_acids membrane Cell Membrane Components fatty_acids->membrane moiramide_b This compound moiramide_b->inhibition ct Carboxyltransferase (CT) moiramide_b->ct bc Biotin Carboxylase (BC) bccp Biotin Carboxyl Carrier Protein (BCCP)

Caption: this compound inhibits the Carboxyltransferase (CT) subunit of Acetyl-CoA Carboxylase.

Experimental Workflow

experimental_workflow start Start prep_moiramide Prepare this compound Stock & Serial Dilutions start->prep_moiramide prep_inoculum Prepare & Standardize Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_moiramide->inoculate_plate prep_inoculum->inoculate_plate incubate_mic Incubate (16-20h, 35°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h, 35°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end data_analysis_workflow mic_results MIC Plate Visual/OD600 Data determine_mic Determine MIC Endpoint mic_results->determine_mic tabulate_data Tabulate MIC & MBC Values determine_mic->tabulate_data mbc_plates MBC Agar Plate Colony Counts determine_mbc Determine MBC Endpoint (≥99.9% reduction) mbc_plates->determine_mbc determine_mbc->tabulate_data compare_mic_mbc Compare MIC vs. MBC (Bacteriostatic vs. Bactericidal) tabulate_data->compare_mic_mbc report Final Report compare_mic_mbc->report

References

Application Notes and Protocols: Chemical Synthesis and Derivatization of the Moiramide B Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis and derivatization of moiramide B, a potent bacterial acetyl-CoA carboxylase (ACC) inhibitor. The protocols outlined below are intended to serve as a guide for researchers interested in exploring the therapeutic potential of this promising class of antibiotics.

Introduction

This compound is a naturally occurring pseudopeptidic pyrrolidinedione that exhibits significant antibacterial activity against a range of Gram-positive and some Gram-negative bacteria.[1][2] Its unique mode of action involves the inhibition of the carboxyltransferase (CT) subunit of acetyl-CoA carboxylase, a crucial enzyme in the fatty acid biosynthesis pathway.[3][4][5] This pathway is essential for bacterial survival, making it an attractive target for the development of novel antibiotics. The modular structure of this compound allows for synthetic modification, particularly of its fatty acid side chain, to improve its pharmacological properties and spectrum of activity.

Data Presentation

Table 1: Antibacterial Activity of this compound and its Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound and a selection of its synthetic derivatives against various bacterial strains. This data highlights the structure-activity relationships and the impact of modifications on antibacterial potency.

CompoundModificationS. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)E. coli (acrB mutant) (MIC in µg/mL)Reference
This compoundNatural Product1-214[6]
1 Saturated fatty acid chain4-8464[7]
2 Terminal alkyne on fatty acid chain4416[7]
3a Phenyl-substituted alkyne12>64[7]
3b 4-Nitrophenyl-substituted alkyne24>64[7]
3c 4-Chlorophenyl-substituted alkyne24>64[7]
3e 4-Aminophenyl-substituted alkyne14>64[7]
3f 4-Hydroxyphenyl-substituted alkyne1432-64[7]

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol based on published synthetic routes.[8]

Materials:

  • (S)-2-Methyl-N-benzyloxysuccinimide

  • N-Boc-L-valine N-carboxyanhydride (Boc-Val-NCA)

  • Lithium hexamethyldisilazide (LiHMDS)

  • Trifluoroacetic acid (TFA)

  • (R)-β-Phenylalanine methyl ester hydrochloride

  • Sorbic acid

  • Peptide coupling reagents (e.g., HATU, DIPEA)

  • Appropriate solvents (THF, DCM, DMF) and purification materials (silica gel, etc.)

Procedure:

  • Acylation of the Succinimide Core:

    • Dissolve (S)-2-methyl-N-benzyloxysuccinimide in anhydrous THF and cool to -78 °C.

    • Add LiHMDS dropwise and stir for 30 minutes.

    • Add a solution of Boc-Val-NCA in THF and stir for 1 hour at -78 °C.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Purify the product by column chromatography.

  • Deprotection and Coupling with β-Phenylalanine:

    • Treat the acylated succinimide with TFA in DCM to remove the Boc protecting group.

    • Neutralize the resulting amine salt with a non-nucleophilic base.

    • In a separate flask, activate sorbic acid with a peptide coupling reagent (e.g., HATU) in the presence of DIPEA.

    • Add the deprotected amine and (R)-β-phenylalanine methyl ester hydrochloride to the activated sorbic acid solution.

    • Stir the reaction at room temperature overnight.

    • Purify the resulting dipeptide by column chromatography.

  • Final Assembly and Deprotection:

    • Couple the dipeptide with the valine-succinimide fragment using standard peptide coupling conditions.

    • Remove the N-benzyloxy group by hydrogenolysis (e.g., H2, Pd/C) to yield this compound.

    • Purify the final product by preparative HPLC.

Characterization: The final product should be characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[9][10]

Derivatization of the this compound Scaffold

The fatty acid tail of this compound is a common site for derivatization to explore structure-activity relationships.[7][11] A general protocol for the synthesis of analogs with modified fatty acid chains is described below.

Materials:

  • This compound core (synthesized as described above, but with a protected amine on the β-phenylalanine)

  • Various carboxylic acids (for amide bond formation)

  • Peptide coupling reagents (e.g., PyBOP, DMAP)

  • Appropriate solvents and purification materials

Procedure:

  • Amide Coupling:

    • Dissolve the protected this compound core and the desired carboxylic acid in a suitable solvent such as DMF.

    • Add the peptide coupling reagents (e.g., PyBOP and DMAP).

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction and purify the derivatized product by column chromatography.

  • Deprotection:

    • Remove the protecting group from the β-phenylalanine amine to yield the final this compound derivative.

    • Purify the final product as needed.

This modular approach allows for the synthesis of a library of this compound analogs with diverse fatty acid side chains for biological evaluation.[7][11]

Visualizations

This compound Synthesis Workflow

G Simplified this compound Synthesis Workflow A Succinimide Core B Acylation with Boc-Val-NCA A->B C Acylated Succinimide B->C D Boc Deprotection C->D E Amine Fragment D->E G Peptide Coupling E->G F Sorbic Acid + (R)-beta-Phenylalanine F->G H Protected this compound G->H I Final Deprotection H->I J This compound I->J

Caption: A flowchart illustrating the key steps in the total synthesis of this compound.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

G This compound Inhibition of Fatty Acid Synthesis cluster_0 Bacterial Cell ACC Acetyl-CoA Carboxylase (ACC) BC Biotin Carboxylase (BC) CT Carboxyltransferase (CT) BCCP Biotin Carboxyl Carrier Protein BC->BCCP Carboxylation MalonylCoA Malonyl-CoA CT->MalonylCoA BCCP->CT Carboxyl Transfer AcetylCoA Acetyl-CoA AcetylCoA->CT FAS Fatty Acid Synthesis MalonylCoA->FAS Membrane Cell Membrane Integrity FAS->Membrane MoiramideB This compound MoiramideB->CT Inhibition

Caption: this compound targets the carboxyltransferase subunit of ACC, blocking fatty acid synthesis.

Derivatization Strategy for SAR Studies

G Derivatization of this compound for SAR MoiramideCore This compound Scaffold FattyAcid Fatty Acid Side Chain (R-group) MoiramideCore->FattyAcid Modification Site Derivatization Chemical Modification FattyAcid->Derivatization AnalogLibrary Library of Analogs Derivatization->AnalogLibrary BiologicalScreening Biological Screening (e.g., MIC determination) AnalogLibrary->BiologicalScreening SAR Structure-Activity Relationship (SAR) BiologicalScreening->SAR

Caption: A logical workflow for generating and evaluating this compound derivatives.

References

Application of moiramide B in studying bacterial metabolic pathways.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moiramide B is a naturally occurring broad-spectrum antibiotic produced by marine bacteria, such as Pseudomonas fluorescens.[1][2] It has garnered significant interest in the scientific community as a potent and selective inhibitor of a crucial bacterial metabolic pathway: fatty acid biosynthesis. Specifically, this compound targets the carboxyltransferase (CT) component of acetyl-CoA carboxylase (ACC), the enzyme responsible for the first committed step in this pathway.[3][4] This unique mechanism of action makes this compound a valuable tool for studying bacterial metabolism and a promising lead compound for the development of novel antibacterial agents, particularly in an era of rising antibiotic resistance.

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in microbiological and biochemical studies.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the carboxyltransferase (CT) activity of acetyl-CoA carboxylase (ACC). Bacterial ACC is a multi-subunit enzyme complex, typically composed of biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and the carboxyltransferase (CT) subunits (AccA and AccD). This complex catalyzes the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA, a critical building block for fatty acid synthesis.[5]

This compound acts as a competitive inhibitor with respect to malonyl-CoA.[3] Crystallographic studies have revealed that the succinimide headgroup of this compound binds to the oxyanion hole of the CT active site, mimicking the enolate intermediate of the reaction.[1][4] The valine-derived sidechain occupies a hydrophobic pocket, and the β-phenylalanine fragment forms additional hydrogen bonds, increasing its binding affinity.[1] While the unsaturated fatty acid tail is crucial for the transport of this compound into the bacterial cell, it does not strongly interact with the enzyme's active site.[1]

By blocking the production of malonyl-CoA, this compound effectively shuts down fatty acid biosynthesis, leading to the depletion of essential precursors for cell membrane construction and other vital cellular processes, ultimately resulting in bacterial growth inhibition.

Quantitative Data

The inhibitory activity of this compound and its derivatives has been quantified against acetyl-CoA carboxylase from various bacterial species. The following tables summarize key quantitative data from published studies.

CompoundTarget EnzymeBacterial SpeciesIC50KiReference
This compoundAcetyl-CoA Carboxylase (Carboxyltransferase)Escherichia coli6 nM5 nM[3]
This compoundAcetyl-CoA Carboxylase (Carboxyltransferase)Staphylococcus aureus--[6]
This compound derivative (Compound 7)Acetyl-CoA Carboxylase (Carboxyltransferase)Staphylococcus aureus--[6]
This compound derivative (Compound 3)Acetyl-CoA Carboxylase (Carboxyltransferase)Staphylococcus aureus--[6]
CompoundBacterial SpeciesMIC (μg/mL)Reference
This compoundEscherichia coli8[6]
This compoundStaphylococcus aureus1[6]
This compound derivative (Compound 7)Staphylococcus aureus0.01[6]
This compound derivative (Compound 3)Staphylococcus aureus1[6]

Experimental Protocols

Protocol 1: Determination of Acetyl-CoA Carboxylase (ACC) Activity

This protocol describes a spectrophotometric assay to measure the activity of ACC in bacterial cell lysates and to assess the inhibitory effect of this compound.

Materials:

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitor cocktail)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 5 mM MgCl₂, 2 mM ATP, 10 mM NaHCO₃, 0.2 mM Acetyl-CoA)

  • Coupling enzyme mix (e.g., Malonyl-CoA synthetase, Malonyl-CoA:ACP transacylase, β-Ketoacyl-ACP synthase III)

  • NADPH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Bacterial Cell Lysis:

    • Culture bacteria to the desired growth phase (e.g., mid-logarithmic phase).

    • Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the pellet in ice-cold lysis buffer.

    • Lyse the cells using a suitable method such as sonication or French press.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.

    • Determine the protein concentration of the supernatant (cell-free extract).

  • ACC Activity Assay:

    • Set up the reaction mixture in a microplate or cuvette containing assay buffer.

    • Add a known amount of the cell-free extract to the reaction mixture.

    • For inhibition studies, pre-incubate the cell-free extract with varying concentrations of this compound for a defined period (e.g., 10 minutes) at room temperature before adding the substrate.

    • Add the coupling enzyme mix and NADPH.

    • Initiate the reaction by adding acetyl-CoA.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the rate of the reaction from the linear portion of the curve.

    • Determine the specific activity of ACC (units/mg protein) and the IC50 value for this compound.

Protocol 2: Metabolomic Analysis of this compound-Treated Bacteria

This protocol outlines the steps for quenching bacterial metabolism, extracting metabolites, and analyzing the metabolic profile of bacteria treated with this compound using LC-MS.

Materials:

  • Bacterial culture

  • This compound

  • Quenching solution (e.g., 60% methanol at -40°C)

  • Extraction solvent (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Bacterial Culture and Treatment:

    • Grow bacterial cultures to mid-logarithmic phase.

    • Treat the cultures with this compound at a specific concentration (e.g., MIC or 2x MIC) for a defined period. Include an untreated control.

  • Metabolism Quenching:

    • Rapidly transfer a defined volume of the bacterial culture into a tube containing ice-cold quenching solution. This step is critical to halt metabolic activity instantly.[7]

    • Immediately centrifuge the mixture at a low temperature (e.g., -9°C) to pellet the cells.

  • Metabolite Extraction:

    • Discard the supernatant.

    • Resuspend the cell pellet in a cold extraction solvent.

    • Incubate the mixture on ice with occasional vortexing to ensure efficient extraction.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS method.

    • Identify and quantify the metabolites by comparing their retention times and mass spectra to a library of known standards.

    • Perform statistical analysis to identify metabolites that are significantly altered in response to this compound treatment.

Visualizations

Caption: Mechanism of action of this compound in bacteria.

Experimental_Workflow_ACC_Assay Start Start Culture Bacterial Culture Start->Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify ProteinAssay Determine Protein Concentration Clarify->ProteinAssay AssaySetup Set up ACC Assay ProteinAssay->AssaySetup AddInhibitor Add this compound (for inhibition studies) AssaySetup->AddInhibitor AddEnzymes Add Coupling Enzymes & NADPH AssaySetup->AddEnzymes Control AddInhibitor->AddEnzymes StartReaction Initiate with Acetyl-CoA AddEnzymes->StartReaction Measure Measure Absorbance (340 nm) StartReaction->Measure Analyze Calculate Activity/IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for ACC activity assay.

Metabolomics_Workflow Start Start Culture Bacterial Culture Start->Culture Treatment Treat with this compound Culture->Treatment Quench Quench Metabolism (Cold Methanol) Treatment->Quench Centrifuge1 Centrifuge Quench->Centrifuge1 Extract Extract Metabolites (80% Methanol) Centrifuge1->Extract Centrifuge2 Centrifuge Extract->Centrifuge2 Analyze LC-MS Analysis Centrifuge2->Analyze DataProcessing Data Processing & Statistical Analysis Analyze->DataProcessing End End DataProcessing->End

Caption: Workflow for metabolomic analysis.

Conclusion

This compound is a powerful tool for investigating bacterial fatty acid biosynthesis and holds significant potential as a scaffold for the development of new antibiotics. Its specific mode of action allows for targeted studies of this essential metabolic pathway. The protocols and data presented in these application notes provide a foundation for researchers to utilize this compound in their studies to better understand bacterial physiology and to explore novel therapeutic strategies.

References

Application Notes and Protocols: Moiramide B Modification via Click Reactions and Sonogashira Couplings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moiramide B is a naturally occurring peptide-polyketide hybrid compound with notable antibiotic properties.[1][2] Isolated from Pseudomonas fluorescens, it exhibits potent in vivo activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][3] The unique structure of this compound can be divided into a conserved peptide portion and a variable fatty acid side chain.[1][4] Its mode of action involves the inhibition of the carboxyltransferase component of acetyl-CoA carboxylase (ACC), a crucial enzyme in bacterial fatty acid biosynthesis and subsequent cell wall assembly.[1][4] This mechanism makes this compound an attractive scaffold for the development of novel antibiotics to combat rising antimicrobial resistance.

The modification of the fatty acid side chain of this compound presents a strategic approach to generating a library of derivatives with potentially enhanced or altered biological activities.[1] This document provides detailed protocols for the chemical modification of this compound utilizing two powerful and versatile cross-coupling reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," and the palladium-catalyzed Sonogashira coupling. These methods allow for the introduction of diverse chemical moieties onto the this compound scaffold, enabling structure-activity relationship (SAR) studies and the development of new antibiotic candidates.

Signaling Pathway of this compound

This compound exerts its antibacterial effect by targeting a critical step in bacterial metabolism. The compound acts as an inhibitor of the carboxyltransferase (CT) component of acetyl-CoA carboxylase (ACC).[4][5] ACC catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA.[6] By inhibiting the CT subunit, this compound effectively blocks the production of malonyl-CoA, thereby disrupting the synthesis of fatty acids essential for building and maintaining the bacterial cell membrane. This disruption of cell wall assembly ultimately leads to bacterial cell death. The succinimide head group of this compound plays a crucial role in binding to the oxyanion hole of the enzyme.[1][4]

MoiramideB_Signaling_Pathway cluster_bacterium Bacterial Cell cluster_inhibition Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase (Carboxyltransferase Subunit) Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Cell_Membrane Cell Membrane Integrity Fatty_Acids->Cell_Membrane Bacterial_Death Bacterial Cell Death Cell_Membrane->Bacterial_Death Moiramide_B This compound Moiramide_B->Malonyl_CoA Inhibition

Caption: this compound inhibits bacterial fatty acid synthesis.

Experimental Workflow

The overall strategy for modifying this compound involves the initial synthesis of a key building block: a this compound analog featuring a terminal alkyne on its fatty acid side chain. This alkyne-modified intermediate serves as a versatile platform for subsequent diversification using either click chemistry with various azides or Sonogashira coupling with a range of aryl halides. This late-stage modification approach allows for the rapid generation of a library of this compound derivatives.

MoiramideB_Modification_Workflow cluster_synthesis Synthesis of Alkyne-Modified this compound cluster_diversification Diversification Reactions Start Starting Materials Synthesis_Alkyne_Acid Synthesis of Alkyne-Modified Fatty Acid Start->Synthesis_Alkyne_Acid Coupling Coupling with This compound Peptide Core Synthesis_Alkyne_Acid->Coupling Alkyne_Moiramide Alkyne-Modified This compound Coupling->Alkyne_Moiramide Click_Reaction Click Reaction (CuAAC) Alkyne_Moiramide->Click_Reaction Sonogashira_Coupling Sonogashira Coupling Alkyne_Moiramide->Sonogashira_Coupling Triazole_Derivatives Triazole Derivatives Click_Reaction->Triazole_Derivatives Aryl_Derivatives Aryl-Substituted Derivatives Sonogashira_Coupling->Aryl_Derivatives Azides Various Azides Azides->Click_Reaction Aryl_Halides Various Aryl Halides Aryl_Halides->Sonogashira_Coupling

Caption: Workflow for this compound modification.

Data Presentation

Table 1: Antibacterial Activity of this compound and its Derivatives against S. aureus
CompoundModificationMIC (µg/mL)
This compoundNone (Natural Product)0.5
Triazole Derivatives
Derivative 12aNonpolar Triazole> 64
Derivative 12dPolar Triazole> 64
Sonogashira Coupling Derivatives
Derivative 13aUnsubstituted Phenyl1
Derivative 13bElectron-poor Aryl1
Derivative 13dElectron-rich Aryl0.5
Derivative 13gOrtho-substituted Aryl2

Note: Data synthesized from findings reported in the literature.[1] MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Alkyne-Modified this compound

This protocol describes the "click" reaction to synthesize triazole derivatives of this compound.

Materials:

  • Alkyne-modified this compound (Compound 11 in Andler and Kazmaier, 2024)[1]

  • Desired azide (e.g., benzyl azide, polar azides)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand

  • Solvent: Dichloromethane (DCM) or a mixture of water and t-butanol (1:1)

  • Deionized water

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry reaction vial, dissolve the alkyne-modified this compound (1 equivalent) and the desired azide (1.2 equivalents) in the chosen solvent (e.g., DCM).

  • In a separate vial, prepare the catalyst solution. For every 1 µmol of alkyne-modified this compound, add 0.1 equivalents of CuSO₄ and 0.2 equivalents of THPTA/TBTA to deionized water. Allow the solution to complex for several minutes.

  • Add the aqueous catalyst solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (0.5 equivalents).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst. Stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with the saturated EDTA solution, deionized water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure triazole derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Sonogashira Coupling of Alkyne-Modified this compound Precursor

This protocol details the palladium- and copper-catalyzed cross-coupling of an alkyne-modified precursor with various aryl iodides. It is important to note that direct Sonogashira coupling on the final alkyne-modified this compound can be challenging due to potential side reactions.[1] Therefore, the coupling is often performed on a precursor molecule before the final coupling to the peptide core.[1]

Materials:

  • Alkyne-modified fatty acid methyl ester (precursor, e.g., Compound 9 in Andler and Kazmaier, 2024)[1]

  • Aryl iodide (e.g., iodobenzene, substituted iodobenzenes) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Base: Diethylamine (Et₂NH) or Triethylamine (NEt₃)

  • Anhydrous solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the alkyne-modified precursor (1 equivalent), the aryl iodide (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and CuI (0.1 equivalents).

  • Add the anhydrous solvent (THF or DMF) followed by the base (Et₂NH or NEt₃, 3 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to 60 °C if no conversion is observed at room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous NH₄Cl solution.

  • Extract the product with EtOAc.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl-substituted alkyne.

  • This purified product can then be saponified and coupled to the this compound peptide core to yield the final modified this compound derivative.[1]

  • Characterize the final product by NMR and mass spectrometry.

Note: For both protocols, reaction conditions such as solvent, temperature, and catalyst loading may need to be optimized for specific substrates to achieve the best results. All procedures involving catalysts and anhydrous conditions should be performed using appropriate techniques to exclude air and moisture.

References

Determining the Potency of Novel Moiramide B Derivatives: An Application Note and Protocol for MIC90 Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for determining the Minimum Inhibitory Concentration 90% (MIC90) of moiramide B derivatives, a promising class of antibiotics. This compound, a naturally occurring peptide-polyketide hybrid, and its synthetic derivatives have demonstrated significant antibacterial activity, primarily against Gram-positive bacteria such as Staphylococcus aureus.[1][2][3][4] The primary mechanism of action for this class of compounds is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis.[1][3]

This application note outlines the standardized broth microdilution method to ascertain the MIC90 values, offering a quantitative measure of the potency of these novel antibacterial agents. Adherence to a standardized protocol is crucial for generating reproducible and comparable data, which is fundamental in the drug development pipeline.

Data Summary: Antibacterial Activity of this compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of N-terminally modified this compound derivatives against S. aureus, as well as their inhibitory activity against the S. aureus acetyl-CoA carboxylase (ACC).

Compound/DerivativeS. aureus MIC (µg/mL)S. aureus CT ACC Inhibition IC50 (µg/mL)
This compound0.50.03
Derivative 1 >321.4
Derivative 2 80.04
Derivative 3 >32>10
Derivative 4 20.03
Derivative 5 10.02

Data presented is a representative summary based on available literature. Actual values may vary based on specific experimental conditions and the particular derivatives tested.

Experimental Protocol: Broth Microdilution Method for MIC90 Determination

This protocol is adapted from established methodologies for determining the MIC of antimicrobial substances.[5][6][7][8] The broth microdilution method is a widely used and reliable technique for assessing the in vitro activity of new antimicrobial agents.[5][7]

Materials and Reagents
  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer or nephelometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Incubator (35 ± 2°C)

  • Plate reader (optional, for automated reading)

Procedure

Day 1: Preparation of Reagents and Inoculum

  • Preparation of this compound Derivative Stock Solutions:

    • Accurately weigh the this compound derivative compounds.

    • Dissolve each compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solutions in CAMHB to a working concentration that is typically 2-fold higher than the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

Day 2: Assay Setup and Incubation

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the working stock solution of the this compound derivative to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the positive control (bacterial growth without compound), and column 12 will be the negative control (sterile medium only).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate the negative control wells in column 12.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours under ambient atmospheric conditions.[5]

Day 3: Reading and Interpretation of Results

  • Visual Inspection:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the bacteria.[5][9]

  • Spectrophotometric Reading (Optional):

    • A plate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits ≥90% of the bacterial growth compared to the positive control.[10]

  • Determination of MIC90:

    • To determine the MIC90, this entire protocol is repeated for a large number of bacterial isolates (typically ≥100) of the same species. The MIC90 is the MIC value that inhibits the growth of 90% of these isolates.

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying mechanism of action of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup cluster_results Day 3: Analysis prep_compound Prepare this compound Derivative Stock Solutions serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare and Standardize Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (Visual or Spectrophotometric) incubation->read_mic determine_mic90 Determine MIC90 (Test ≥100 Isolates) read_mic->determine_mic90 mechanism_of_action acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc Substrate malonyl_coa Malonyl-CoA fatty_acid_synthesis Fatty Acid Biosynthesis malonyl_coa->fatty_acid_synthesis bacterial_growth Bacterial Growth and Proliferation fatty_acid_synthesis->bacterial_growth acc->malonyl_coa Product moiramide This compound Derivative moiramide->acc Inhibition

References

Application Notes and Protocols: Assaying Moiramide B Inhibition of Carboxyltransferase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moiramide B is a natural product that has demonstrated potent antibacterial activity by targeting the carboxyltransferase (CT) component of acetyl-CoA carboxylase (ACC).[1] ACC, a biotin-dependent enzyme, is crucial for fatty acid biosynthesis in bacteria, making it an attractive target for novel antimicrobial agents. The enzyme catalyzes the two-step carboxylation of acetyl-CoA to malonyl-CoA. The first step is the ATP-dependent carboxylation of the biotin prosthetic group, catalyzed by the biotin carboxylase (BC) domain. In the second step, the carboxyltransferase (CT) domain transfers the carboxyl group from biotin to acetyl-CoA. This compound specifically inhibits the CT domain, thereby disrupting fatty acid synthesis and inhibiting bacterial growth.[1]

These application notes provide a detailed protocol for assaying the inhibitory activity of this compound against the carboxyltransferase domain of ACC. The described method is a continuous spectrophotometric assay that measures the reverse reaction of the CT domain. This assay is suitable for determining the potency of this compound, including its half-maximal inhibitory concentration (IC50) and for conducting further kinetic studies to elucidate its mechanism of inhibition.

Signaling Pathway and Inhibition

The acetyl-CoA carboxylase enzymatic reaction is a central node in cellular metabolism, linking carbohydrate and fatty acid metabolism. This compound acts as a competitive inhibitor with respect to malonyl-CoA, binding to the active site of the carboxyltransferase domain and preventing the formation of acetyl-CoA in the reverse reaction, or the formation of malonyl-CoA in the forward, physiologically relevant reaction.

ACC_Pathway cluster_ACC Acetyl-CoA Carboxylase (ACC) Complex cluster_substrates Substrates cluster_products Products BC Biotin Carboxylase (BC) BCCP Biotin Carboxyl Carrier Protein (BCCP) BC->BCCP Carboxybiotin-BCCP ADP ADP BC->ADP Pi Pi BC->Pi CT Carboxyltransferase (CT) BCCP->CT Malonyl_CoA Malonyl-CoA CT->Malonyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->CT 2. Carboxyl Transfer HCO3 HCO3- HCO3->BC ATP ATP ATP->BC 1. Carboxylation of Biotin MoiramideB This compound MoiramideB->CT Inhibition

Figure 1: Acetyl-CoA Carboxylase Reaction and this compound Inhibition.

Data Presentation

The inhibitory potency of this compound is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic analysis can determine the inhibition constant (Ki) and the effect of the inhibitor on the Michaelis constant (Km) and maximum velocity (Vmax) of the enzyme for its substrates.

ParameterDescriptionReported Value (E. coli ACC)
IC50 Half-maximal inhibitory concentration6 nM[1]
Ki Inhibition constantNot explicitly reported, but this compound is a tight binding inhibitor.
Inhibition Type Mechanism of inhibition relative to substrateCompetitive with respect to malonyl-CoA.[2]

Note: The reported IC50 value can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Kinetic ParameterDescriptionTypical Value (E. coli CT, reverse reaction)
Km (Malonyl-CoA) Michaelis constant for Malonyl-CoA~25-50 µM
Km (Biocytin) Michaelis constant for Biocytin~1-2 mM
Vmax Maximum reaction velocityDependent on enzyme concentration and purity.

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory effect of this compound on carboxyltransferase activity using a coupled spectrophotometric assay that measures the reverse reaction. In this assay, the production of acetyl-CoA by carboxyltransferase is coupled to the citrate synthase and malate dehydrogenase reactions, leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials and Reagents
  • Enzymes:

    • Purified recombinant Carboxyltransferase (CT) enzyme

    • Citrate Synthase (CS)

    • Malate Dehydrogenase (MDH)

  • Substrates:

    • Malonyl-CoA

    • Biocytin (a stable and soluble analog of biotin)

    • α-Ketoglutarate

    • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Inhibitor:

    • This compound

  • Buffer and Other Reagents:

    • Tris-HCl buffer (pH 8.0)

    • MgCl2

    • Dimethyl sulfoxide (DMSO) for dissolving this compound

Preparation of Solutions
  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2.

  • Enzyme Mix: Prepare a fresh mixture of citrate synthase (e.g., 10 units/mL) and malate dehydrogenase (e.g., 15 units/mL) in assay buffer.

  • Substrate Mix: Prepare a fresh solution containing malonyl-CoA (e.g., 1 mM), biocytin (e.g., 20 mM), α-ketoglutarate (e.g., 5 mM), and NADH (e.g., 2 mM) in assay buffer.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Carboxyltransferase Solution: Dilute the purified CT enzyme to a suitable working concentration (e.g., 0.1 - 1 µM) in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

Assay Protocol for this compound Inhibition (IC50 Determination)

This protocol is designed for a 96-well microplate format, but can be adapted for single cuvette-based spectrophotometers.

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis A1 Prepare Assay Buffer B1 Add Assay Buffer A1->B1 A2 Prepare Enzyme Mix (CS + MDH) B2 Add Enzyme Mix A2->B2 A3 Prepare Substrate Mix B5 Add Substrate Mix to initiate reaction A3->B5 A4 Prepare this compound Serial Dilutions B3 Add this compound or DMSO (Control) A4->B3 B1->B2 B2->B3 B4 Pre-incubate at 25°C for 5 min B3->B4 B4->B5 C1 Measure Absorbance at 340 nm (Kinetic Mode) B5->C1 C2 Record data every 30 seconds for 10-15 minutes C1->C2 D1 Calculate Initial Reaction Velocity (V₀) C2->D1 D2 Plot % Inhibition vs. [this compound] D1->D2 D3 Determine IC50 value D2->D3

Figure 2: Experimental Workflow for IC50 Determination.
  • Prepare Serial Dilutions of this compound:

    • Perform a serial dilution of the this compound stock solution in 100% DMSO to obtain a range of concentrations (e.g., from 1 mM to 1 nM).

    • Prepare a DMSO-only control.

  • Set up the Assay Plate:

    • In each well of a 96-well plate, add the following in order:

      • Assay Buffer (to a final volume of 200 µL)

      • Enzyme Mix (e.g., 20 µL)

      • 2 µL of the this compound serial dilutions or DMSO control.

    • Mix gently by pipetting.

  • Pre-incubation:

    • Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the Substrate Mix (e.g., 20 µL) to each well to start the reaction.

    • Immediately place the plate in a microplate reader.

  • Measure Absorbance:

    • Monitor the decrease in absorbance at 340 nm at 25°C.

    • Take readings every 30 seconds for 10-15 minutes.

Data Analysis for IC50 Determination
  • Calculate the Initial Velocity (V₀):

    • For each concentration of this compound and the control, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

  • Calculate Percent Inhibition:

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] * 100

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Protocol for Kinetic Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic experiments should be performed by varying the concentration of one substrate while keeping the other substrate and the inhibitor concentration constant.

  • Varying Malonyl-CoA Concentration:

    • Set up a series of assays with varying concentrations of malonyl-CoA (e.g., 0.25x Km to 10x Km).

    • For each malonyl-CoA concentration, perform the assay in the absence of this compound (control) and in the presence of at least two different fixed concentrations of this compound (e.g., near the IC50 and 2-5 times the IC50).

    • Keep the concentration of biocytin constant at a saturating level (e.g., 5-10x Km).

  • Varying Biocytin Concentration:

    • Similarly, set up assays with varying concentrations of biocytin, keeping the malonyl-CoA concentration constant and saturating.

    • Perform these assays with and without fixed concentrations of this compound.

  • Data Analysis for Kinetic Parameters:

    • Calculate the initial velocities (V₀) for all conditions.

    • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

    • Analyze the plots to determine the effect of this compound on the apparent Km and Vmax for each substrate. This will reveal the type of inhibition.

    • The inhibition constant (Ki) can be determined by replotting the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.

Kinetic_Analysis cluster_exp 1. Experimental Setup cluster_plot 2. Data Visualization cluster_analysis 3. Parameter Determination E1 Vary [Substrate A] at fixed [Substrate B] E2 Perform assays at different fixed [this compound] E1->E2 E3 Measure Initial Velocities (V₀) E2->E3 P1 Generate Michaelis-Menten Plots (V₀ vs. [S]) E3->P1 P2 Generate Lineweaver-Burk Plots (1/V₀ vs. 1/[S]) E3->P2 A1 Determine apparent Km and Vmax from plots P1->A1 P2->A1 A4 Calculate Ki from secondary plots P2->A4 A2 Analyze changes in Km and Vmax with [Inhibitor] A1->A2 A3 Determine Inhibition Type (e.g., Competitive) A2->A3

Figure 3: Logical Flow for Kinetic Analysis of Inhibition.

Conclusion

The provided protocols offer a robust framework for characterizing the inhibitory activity of this compound against the carboxyltransferase domain of acetyl-CoA carboxylase. By following these detailed procedures, researchers can accurately determine the IC50 value and gain insights into the kinetic mechanism of inhibition. This information is critical for the preclinical evaluation of this compound and its analogs as potential antibacterial agents. Careful execution of these experiments and thorough data analysis will contribute to a deeper understanding of the interaction between this promising natural product and its molecular target, aiding in the development of new strategies to combat bacterial infections.

References

Troubleshooting & Optimization

Troubleshooting Moiramide B Instability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Moiramide B Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments.

This compound is a potent bacterial acetyl-CoA carboxylase (ACC) inhibitor with significant antibiotic activity. As a peptide-polyketide hybrid, its complex structure can be susceptible to degradation in solution, leading to loss of activity and inconsistent experimental results. This guide provides insights into potential instability issues and offers strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity over time. What could be the cause?

A1: Loss of this compound activity in solution is likely due to chemical degradation. Several factors can contribute to this, including pH, temperature, light exposure, and the presence of enzymes or reactive chemical species in your solvent or buffer. The peptide and polyketide moieties of the molecule contain functional groups that can be susceptible to hydrolysis and oxidation.

Q2: What are the most likely degradation pathways for this compound in solution?

A2: Based on its chemical structure, which includes amide bonds, a succinimide ring, and unsaturated fatty acid tail, the following degradation pathways are plausible:

  • Hydrolysis: The amide bonds in the peptide backbone and the succinimide ring are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This would lead to the cleavage of the molecule and a loss of its three-dimensional structure, which is critical for its biological activity.

  • Oxidation: The unsaturated sorbic acid tail is prone to oxidation, which can alter the lipophilicity and conformation of the molecule, potentially affecting its ability to interact with its target, ACC.

  • Deamidation: The asparaginyl residue, if present in analogues or related compounds, could undergo deamidation, forming a cyclic imide intermediate that can then hydrolyze to a mixture of aspartyl and isoaspartyl peptides.[1]

Q3: What are the optimal storage conditions for this compound solutions?

A3: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Store solutions at -20°C or -80°C for long-term storage.[2] For short-term use, solutions can be kept at 4°C, but for no longer than a few days. Avoid repeated freeze-thaw cycles.

  • pH: Maintain the pH of the solution close to neutral (pH 6-7). Peptide bonds are generally more stable at neutral pH.[3]

  • Light: Protect the solution from light, especially UV radiation, to prevent photodegradation of the unsaturated fatty acid chain.[4] Use amber vials or wrap containers in aluminum foil.

  • Solvent: Use high-purity, sterile solvents. For aqueous solutions, use buffers that are free of nucleophiles and metal ions, which can catalyze degradation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving this compound instability issues.

Problem: Inconsistent results in biological assays.

Possible Cause 1: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Prepare fresh stock solution: Always prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it into your aqueous assay buffer immediately before use.

    • Assess stock solution purity: If possible, analyze your stock solution by HPLC or LC-MS to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution.

    • Optimize storage: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Possible Cause 2: Instability in assay buffer.

  • Troubleshooting Steps:

    • Evaluate buffer components: Certain buffer components can promote degradation. For example, phosphate buffers can sometimes catalyze hydrolysis. Consider using a non-nucleophilic buffer like HEPES.

    • Check pH: Ensure the pH of your assay buffer is within the optimal range for this compound stability (pH 6-7).

    • Incubation time and temperature: Minimize the incubation time of this compound in the assay buffer at elevated temperatures. If long incubation times are necessary, consider setting up a parallel experiment to assess the stability of this compound under your assay conditions over time.

Problem: Appearance of unknown peaks in HPLC/LC-MS analysis.

Possible Cause: Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Characterize degradation products: If you have the capability, use mass spectrometry (MS/MS) to fragment the unknown peaks and identify the potential sites of modification (e.g., hydrolysis of an amide bond, oxidation of the fatty acid tail).

    • Forced degradation studies: To understand the degradation profile of this compound, you can perform forced degradation studies by exposing it to stress conditions such as acidic, basic, oxidative, and photolytic environments. This can help to identify the likely degradation products you are observing in your experiments.

Quantitative Data Summary

Peptide ClassConditionStability OutcomeReference
AnabaenopeptinsBoiling (100°C) for 1 hour at pH 3Significant decomposition (up to 57.6% loss).[4]
AnabaenopeptinsUV radiation (3 hours) at acidic pHSignificant decomposition (up to 70.8% loss).[4]
CyanopeptolinBoiling (100°C) for 1 hour at pH 9Partial decomposition (up to 53% loss).[4]
MicrocystinsLong-term storage at -20°C (365 days)10-20% decrease for most variants. Tryptophan-containing variants showed a more substantial decrease (30-50%).[2]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Solution

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Dilute the stock solution to the desired final concentration in the test buffer (e.g., PBS, HEPES buffer at a specific pH).

  • Divide the solution into several aliquots in amber vials.

  • Incubate the aliquots under different conditions (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point , take an aliquot and immediately analyze it by a suitable analytical method, such as RP-HPLC with UV detection or LC-MS.

  • Quantify the peak area of the intact this compound at each time point to determine the percentage of degradation.

Visualizations

MoiramideB_Degradation_Pathway MoiramideB This compound Hydrolysis Hydrolysis (Amide Bonds, Succinimide Ring) MoiramideB->Hydrolysis H₂O, pH Oxidation Oxidation (Sorbic Acid Tail) MoiramideB->Oxidation O₂, Light CleavedPeptide Cleaved Peptide Fragments Hydrolysis->CleavedPeptide OxidizedProduct Oxidized this compound Oxidation->OxidizedProduct LossOfActivity Loss of Biological Activity CleavedPeptide->LossOfActivity OxidizedProduct->LossOfActivity

Caption: Plausible degradation pathways for this compound in solution.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckStock Check this compound Stock Solution Start->CheckStock CheckAssay Check Assay Conditions Start->CheckAssay FreshStock Prepare Fresh Stock Solution CheckStock->FreshStock AnalyzeStock Analyze Stock by HPLC/LC-MS CheckStock->AnalyzeStock OptimizeStorage Optimize Storage (Aliquoting, -80°C) CheckStock->OptimizeStorage EvaluateBuffer Evaluate Buffer Components and pH CheckAssay->EvaluateBuffer MinimizeIncubation Minimize Incubation Time/Temp CheckAssay->MinimizeIncubation ProblemSolved Problem Resolved FreshStock->ProblemSolved AnalyzeStock->ProblemSolved OptimizeStorage->ProblemSolved EvaluateBuffer->ProblemSolved MinimizeIncubation->ProblemSolved FurtherInvestigation Further Investigation: Forced Degradation Studies ProblemSolved->FurtherInvestigation

Caption: Workflow for troubleshooting this compound instability.

References

Refining moiramide B dosage for animal infection models.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing moiramide B in animal infection models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a broad-spectrum antibiotic that functions by inhibiting the carboxyltransferase (CT) component of acetyl-CoA carboxylase (ACC).[1] ACC is a critical enzyme in the fatty acid synthesis pathway of bacteria. By blocking this enzyme, this compound prevents the production of malonyl-CoA, a vital building block for fatty acids, ultimately leading to bacterial cell death.[2] This mechanism is distinct from many clinically used antibiotics, making it a promising candidate against resistant strains.

Q2: What is the recommended dosage of this compound for in vivo studies?

A2: A 100% effective dose of a this compound derivative has been reported as 25 mg/kg in a murine model of Staphylococcus aureus sepsis. However, the optimal dosage can vary depending on the animal model, the specific bacterial strain, and the formulation used. It is recommended to perform a dose-response study to determine the optimal effective dose for your specific experimental conditions.

Q3: How can I improve the solubility of this compound for in vivo administration?

A3: this compound is a hydrophobic compound. To improve its solubility for intravenous administration, it is often necessary to use a suitable vehicle. A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a pharmaceutically acceptable carrier such as saline or a solution containing polyethylene glycol (PEG) or cyclodextrin.[3][4] Salt formation has also been shown to significantly increase the aqueous solubility of this compound derivatives.

Q4: What are the known pharmacokinetic properties of this compound?

A4: The pharmacokinetic profile of this compound and its derivatives can be challenging, with reports of short half-lives in mice. This may necessitate more frequent dosing or the development of formulations that provide sustained release to maintain therapeutic concentrations. Pharmacokinetic parameters such as clearance, volume of distribution, and half-life should be determined in your specific animal model to optimize the dosing regimen.

Troubleshooting Guides

Issue 1: Precipitation of this compound during Formulation or Administration
  • Possible Cause: this compound is hydrophobic and may precipitate when the concentration of the organic co-solvent is too low in the final aqueous solution.

  • Solution:

    • Increase the percentage of the co-solvent (e.g., DMSO, PEG400) in the final formulation, ensuring it remains within the tolerated limits for the animal model to avoid toxicity.[5] For mice, the final concentration of DMSO should ideally be kept below 10%.[4]

    • Consider using a different co-solvent or a combination of solvents.

    • Prepare the formulation immediately before administration to minimize the time for precipitation to occur.

    • Gently warm the solution to aid in dissolution, but be cautious of potential degradation at higher temperatures.

Issue 2: Low or Inconsistent Efficacy in the Animal Model
  • Possible Cause: Suboptimal dosing, poor bioavailability due to formulation issues, or rapid clearance of the compound.

  • Solution:

    • Dose Optimization: Perform a dose-ranging study to identify the most effective dose.

    • Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the concentration of this compound in the plasma over time. This will help to understand if the compound is reaching and maintaining therapeutic levels.

    • Formulation Refinement: Experiment with different vehicle compositions to enhance the solubility and stability of this compound, which can improve its bioavailability.

    • Dosing Regimen: Based on the pharmacokinetic data, adjust the dosing frequency to maintain the drug concentration above the minimum inhibitory concentration (MIC) for the target pathogen.

Issue 3: Adverse Effects or Toxicity in Animals
  • Possible Cause: The vehicle or the compound itself may be causing toxicity at the administered dose.

  • Solution:

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate between the toxicity of the vehicle and the compound.

    • Reduce Vehicle Concentration: If the vehicle is suspected to be the cause, try to reduce its concentration in the final formulation.

    • Dose Reduction: If the compound is causing toxicity, reduce the dose and re-evaluate efficacy.

    • Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior.

Data Presentation

Table 1: In Vivo Efficacy of a this compound Derivative against S. aureus Sepsis in Mice

Dosage (mg/kg)Route of AdministrationEfficacyReference
25Intravenous100% survival[6] (Note: This study refers to a derivative of this compound)

Table 2: Recommended Solvents for Hydrophobic Compounds in Murine Models

SolventMaximum Tolerated Dose (IV, mouse)NotesReference
DMSO~1-2 g/kg (as a single bolus)Often used as a primary solvent, should be diluted.[7]
Polyethylene Glycol 400 (PEG400)~10 g/kgA commonly used co-solvent to improve solubility.[7]
Ethanol~3.6 g/kgCan be used in combination with other solvents.[7]

Experimental Protocols

Protocol 1: Formulation of this compound for Intravenous Administration
  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile, injectable grade

    • Polyethylene glycol 400 (PEG400), sterile, injectable grade

    • Sterile saline (0.9% NaCl)

    • Sterile, pyrogen-free vials and syringes

  • Procedure:

    • Weigh the required amount of this compound in a sterile vial.

    • Add a minimal amount of DMSO to dissolve the this compound completely. For example, for a 10 mg/mL stock solution, you might start with 10% of the final volume as DMSO.

    • In a separate sterile vial, prepare the vehicle by mixing PEG400 and sterile saline. A common vehicle composition is 40% PEG400, 10% DMSO, and 50% saline.

    • Slowly add the this compound/DMSO solution to the PEG400/saline vehicle while vortexing to ensure proper mixing and prevent precipitation.

    • Visually inspect the final formulation for any precipitates. If precipitation occurs, adjust the solvent ratios.

    • The final formulation should be prepared fresh on the day of the experiment.

Protocol 2: Murine Sepsis Model with Staphylococcus aureus
  • Materials:

    • Staphylococcus aureus strain (e.g., ATCC 29213)

    • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

    • Sterile phosphate-buffered saline (PBS)

    • 8-10 week old immunocompetent mice (e.g., C57BL/6)

    • This compound formulation

    • Vehicle control

  • Procedure:

    • Bacterial Preparation:

      • Culture S. aureus overnight in TSB at 37°C.

      • The following day, subculture the bacteria in fresh TSB and grow to mid-log phase (OD600 ≈ 0.5).

      • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in sterile PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The inoculum should be quantified by plating serial dilutions on TSA plates.[8]

    • Infection:

      • Anesthetize the mice.

      • Inject the bacterial suspension intravenously (IV) via the tail vein. A typical inoculum for a sepsis model is 1-5 x 10^7 CFU per mouse in a volume of 100 µL.[9]

    • Treatment:

      • At a predetermined time post-infection (e.g., 1-2 hours), administer the this compound formulation or vehicle control intravenously.

    • Monitoring and Endpoint:

      • Monitor the mice for clinical signs of sepsis (e.g., ruffled fur, lethargy, hypothermia) and body weight loss.

      • The primary endpoint is typically survival over a defined period (e.g., 7 days).

      • Secondary endpoints can include bacterial load in organs (e.g., kidneys, spleen, liver) at specific time points. To determine bacterial load, euthanize the mice, aseptically harvest the organs, homogenize them in sterile PBS, and plate serial dilutions on TSA plates to enumerate CFUs.

Visualizations

Bacterial_Fatty_Acid_Synthesis_Pathway cluster_inhibition This compound Inhibition cluster_pathway Fatty Acid Synthesis Pathway This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Inhibits Carboxyltransferase subunit Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC Carboxylation Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Elongation

Caption: this compound inhibits the bacterial fatty acid synthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Prepare_Bacteria Prepare S. aureus inoculum Infect_Mice Induce sepsis in mice via intravenous injection of S. aureus Prepare_Bacteria->Infect_Mice Prepare_Compound Formulate this compound Treat_Mice Administer this compound or vehicle control intravenously Prepare_Compound->Treat_Mice Infect_Mice->Treat_Mice Monitor_Mice Monitor survival and clinical signs of sepsis Treat_Mice->Monitor_Mice Survival_Analysis Analyze survival data Monitor_Mice->Survival_Analysis Bacterial_Load Determine bacterial load in organs (optional secondary endpoint) Monitor_Mice->Bacterial_Load

Caption: Workflow for testing this compound efficacy in a murine sepsis model.

References

How to improve the yield of moiramide B synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of moiramide B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this potent antibiotic. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to help improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a peptide-polyketide hybrid, presents several challenges.[1][2] These primarily include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers is critical and can be complex to achieve with high diastereoselectivity.[2]

  • Peptide Couplings: The peptide backbone contains non-standard amino acids and can be prone to racemization and low coupling yields, particularly when coupling sterically hindered residues.[3]

  • Side Reactions: The presence of sensitive functional groups, such as the β-ketoamide moiety, can lead to unwanted side reactions under certain conditions, complicating purification and reducing overall yield.[4]

  • Purification: The final product and intermediates can be challenging to purify due to their structural complexity and potential for aggregation.[5][6]

Q2: Which synthetic strategy is generally preferred for this compound, Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS)?

A2: Both SPPS and LPPS have been successfully employed in the synthesis of this compound and its analogs.[5][7]

  • SPPS is often favored for the assembly of the peptide backbone due to its ease of automation, simplified purification of intermediates (by simple filtration and washing), and the ability to drive reactions to completion using excess reagents.[5][8]

  • LPPS can be advantageous for the synthesis of specific fragments, especially those involving the polyketide portion or for large-scale synthesis where the cost of solid support can be prohibitive.[5] The choice ultimately depends on the specific synthetic route, the scale of the synthesis, and the available laboratory resources.

Q3: What are the critical reaction steps that significantly impact the overall yield?

A3: Several steps are critical for maximizing the yield of this compound:

  • Formation of the β-ketoamide moiety: This step can be problematic and may require careful optimization of reaction conditions to avoid side reactions.[4]

  • Peptide coupling steps: Each coupling step in the peptide chain elongation needs to be highly efficient to avoid the accumulation of deletion sequences. Difficult couplings, such as those involving sterically hindered amino acids, are particularly critical.[3][6]

  • Final cyclization (if applicable to analogs): For cyclic analogs of this compound, the macrocyclization step is often low-yielding and requires high-dilution conditions to favor intramolecular over intermolecular reactions.[7]

Troubleshooting Guides

Low Peptide Coupling Yield
Potential Cause Recommended Solution
Steric Hindrance Use more potent coupling reagents like HATU, HCTU, or COMU.[5] Consider a "double coupling" strategy where the coupling reaction is repeated before proceeding to the next deprotection step.[3] Increasing the coupling time or temperature can also be beneficial, but must be monitored for potential side reactions.[3][8]
Peptide Aggregation Use a low-substitution resin for SPPS, especially for longer peptide sequences.[9] Incorporate chaotropic salts like LiCl into the reaction solvent to disrupt secondary structures.
Incomplete Deprotection Ensure complete removal of the Fmoc or Boc protecting group by extending the deprotection time or using fresh deprotection reagents. Monitoring the deprotection step can help confirm complete removal.[6]
Poor Resin Swelling Choose a resin that is compatible with your chosen solvent system. Ensure adequate swelling of the resin before initiating the synthesis.
Presence of Deletion Sequences in Final Product
Potential Cause Recommended Solution
Inefficient Coupling See "Low Peptide Coupling Yield" section above. Capping unreacted amino groups with acetic anhydride after each coupling step can terminate deletion sequences, simplifying purification.[6]
Premature Chain Termination Ensure all reagents are of high purity and anhydrous where necessary. Side reactions with impurities can cap the growing peptide chain.
Racemization of Amino Acids
Potential Cause Recommended Solution
Over-activation of Carboxylic Acid Use coupling reagents with additives that suppress racemization, such as HOBt or HOAt.[5]
Prolonged Exposure to Basic Conditions Minimize the time the activated amino acid is exposed to basic conditions. In situ neutralization protocols can be beneficial.[9]
Side Reactions Involving the β-Ketoamide Moiety
Potential Cause Recommended Solution
Coordination with Metal Catalysts In cross-coupling reactions (e.g., Sonogashira), the β-ketoamide can chelate with the metal catalyst, inhibiting its activity.[4] It may be necessary to perform such reactions at an earlier synthetic stage before the formation of the β-ketoamide.[4]
Instability under Basic Conditions The β-ketoamide can be susceptible to side reactions under basic conditions.[4] Screen different bases and reaction temperatures to find milder conditions that still promote the desired transformation.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (Fmoc-Strategy)
  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragment synthesis) in dichloromethane (DCM) for 30 minutes.[7]

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid and diisopropylethylamine (DIPEA) in DCM and add to the swollen resin. Agitate for 1-2 hours.

  • Capping: Wash the resin with DCM and then add a solution of DCM/Methanol/DIPEA (17:2:1) to cap any unreacted sites on the resin.

  • Fmoc Deprotection: Wash the resin with dimethylformamide (DMF). Add a 20% solution of piperidine in DMF to the resin and agitate for 10-15 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 4-7 for each subsequent amino acid in the sequence.

  • Cleavage: After the final amino acid is coupled, wash the resin and dry it. Cleave the peptide from the resin using a cleavage cocktail appropriate for the protecting groups used (e.g., TFA/TIS/H2O 95:2.5:2.5).

Protocol for a HATU-mediated Peptide Coupling
  • In a reaction vessel containing the deprotected N-terminal amine on the solid support, add a solution of the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Agitate the mixture at room temperature for 2 hours.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • If the reaction is incomplete, consider a second coupling by repeating steps 1-2.

  • Once complete, drain the reaction solution and thoroughly wash the resin with DMF and DCM.

Visualizations

MoiramideB_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification Polyketide Chain and Modification cluster_Purification Purification Resin Starting Resin AA1 Couple Amino Acid 1 Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple Amino Acid 2 Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 AAn ...Couple Final Amino Acid Deprotect2->AAn Cleavage Cleavage from Resin AAn->Cleavage Polyketide Couple Polyketide Moiety Cleavage->Polyketide Final_Mod Final Modifications Polyketide->Final_Mod HPLC HPLC Purification Final_Mod->HPLC MoiramideB This compound HPLC->MoiramideB Troubleshooting_Low_Yield cluster_Solutions Potential Solutions Start Low Yield Observed Check_Coupling Check Coupling Efficiency (Kaiser Test) Start->Check_Coupling Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Complete_Coupling Coupling Appears Complete Check_Coupling->Complete_Coupling Double_Couple Double Couple Incomplete_Coupling->Double_Couple Change_Reagent Use Stronger Coupling Reagent (e.g., HATU) Incomplete_Coupling->Change_Reagent Increase_Time_Temp Increase Time/Temperature Incomplete_Coupling->Increase_Time_Temp Check_Deprotection Verify Complete Deprotection Complete_Coupling->Check_Deprotection Check_Aggregation Assess Peptide Aggregation Complete_Coupling->Check_Aggregation Deprotection_Solution Extend Deprotection Time Check_Deprotection->Deprotection_Solution Aggregation_Solution Use Chaotropic Salts / Low-Load Resin Check_Aggregation->Aggregation_Solution

References

Overcoming bacterial resistance mechanisms to moiramide B.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with moiramide B. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a focus on understanding and overcoming bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a broad-spectrum natural product antibiotic that functions by inhibiting bacterial fatty acid synthesis.[1] Specifically, it targets the carboxyltransferase (CT) component of acetyl-CoA carboxylase (ACC), the enzyme responsible for the first committed step in this pathway.[1][2] By binding to the CT subunit, this compound prevents the conversion of acetyl-CoA to malonyl-CoA, thereby depleting the building blocks necessary for cell membrane construction and leading to bacterial growth inhibition.[1][3]

Q2: What is the primary mechanism of bacterial resistance to this compound?

The predominant mechanism of resistance to this compound and other related pyrrolidinedione antibiotics is target site modification.[1] Bacteria acquire resistance through spontaneous point mutations in the genes encoding the subunits of the carboxyltransferase enzyme (e.g., accA and accD in S. aureus).[1] These mutations alter the binding site of the drug, reducing its affinity for the target enzyme and rendering the antibiotic less effective. Studies have shown that resistant mutants can exhibit MIC values elevated by 4- to 256-fold compared to the wild-type strain.[1]

Q3: Are there secondary or alternative resistance mechanisms to this compound?

Yes, another observed mechanism, particularly in Staphylococcus aureus, is the bypass of the inhibited fatty acid synthesis pathway. S. aureus can overcome the effects of ACC inhibition by importing and utilizing exogenous fatty acids from its environment (e.g., from complex growth media or host tissues).[3][4] This allows the bacterium to maintain membrane integrity even when its internal fatty acid production is blocked. This is not a classical resistance mechanism like target mutation but can lead to reduced efficacy of the compound under specific experimental or physiological conditions.

Q4: Is this compound susceptible to efflux pump-mediated resistance?

While this compound generally shows weaker activity against Gram-negative bacteria, direct evidence linking this to specific efflux pumps is not well-documented in the provided search results. However, efflux is a common mechanism of intrinsic and acquired resistance in many bacteria, particularly Gram-negative species like Pseudomonas aeruginosa, which possess pumps like MexAB-OprM that can expel a wide range of molecules.[5] It is plausible that efflux contributes to the higher intrinsic resistance observed in these organisms. Overcoming this may involve the use of efflux pump inhibitors (EPIs) in combination therapy.[5][6]

Q5: What are the main strategies to overcome resistance to this compound?

There are two primary strategies to overcome resistance or enhance the efficacy of this compound:

  • Chemical Derivatization: Modifying the structure of this compound can lead to derivatives with improved properties.[1][7] Changes to the fatty acid side chain or other parts of the molecule can enhance binding affinity to mutated targets, improve cell penetration, or increase metabolic stability.[7][8] This approach aims to create a more potent antibiotic that can overcome existing target-site resistance.

  • Combination Therapy: Using this compound in conjunction with other agents can restore its activity. This could involve combining it with an efflux pump inhibitor (EPI) to increase intracellular concentration in resistant Gram-negative bacteria or using it with another antibiotic that targets a different cellular pathway to create a synergistic effect.[9]

Troubleshooting Guides

Problem 1: My MIC values for this compound are higher than expected for a susceptible strain.

Potential Cause 1: Media Composition The presence of exogenous fatty acids in complex growth media (e.g., Tryptic Soy Broth, Brain Heart Infusion) can allow bacteria like S. aureus to bypass the inhibitory effects of this compound.[3][4]

  • Solution: Determine the Minimum Inhibitory Concentration (MIC) in a defined, minimal medium that does not contain fatty acids. Compare these results to MICs obtained in rich media to assess the impact of nutrient composition.

Potential Cause 2: Compound Instability or Purity The this compound sample may have degraded or may be of insufficient purity.

  • Solution: Verify the purity of your compound using analytical methods like HPLC-MS. Ensure proper storage conditions (cool, dry, and dark) to prevent degradation. Use a fresh, verified stock solution for your experiments.

Potential Cause 3: Spontaneous Resistance The bacterial culture may have developed spontaneous resistance during routine passaging.

  • Solution: Re-streak your bacterial culture from a frozen glycerol stock that has been minimally passaged. Perform MIC testing on a single, isolated colony to ensure a homogenous population.

Problem 2: I have a this compound-resistant mutant. How do I confirm the resistance mechanism?

Step 1: Sequence the Target Genes The most likely cause of resistance is a mutation in the ACC carboxyltransferase subunits.

  • Action: Isolate genomic DNA from both the resistant mutant and the parent (susceptible) strain. Amplify the genes encoding the relevant CT subunits (e.g., accA and accD) using PCR. Sequence the PCR products and compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.[1]

Step 2: Perform a Fatty Acid Rescue Assay To determine if the resistance is due to an enhanced ability to uptake or utilize external fatty acids, perform a "rescue" experiment.

  • Action: Grow the resistant mutant and parent strain in a minimal medium containing a sub-lethal concentration of this compound. Supplement the medium with a fatty acid source (e.g., oleic acid). If the parent strain's growth is restored to a greater extent than the mutant's, it suggests the bypass mechanism is a factor for susceptibility, but not the primary driver of the mutant's high-level resistance.[3]

Step 3: Conduct an In Vitro Enzyme Inhibition Assay To confirm that a target mutation reduces drug binding, test the compound's effect on the purified enzyme.

  • Action: If possible, express and purify the wild-type and mutated ACC enzymes. Perform an in vitro ACC inhibition assay to determine the IC50 value of this compound for each enzyme. A significantly higher IC50 for the mutant enzyme confirms that the mutation reduces the drug's inhibitory activity.[1]

MoiramideB_Mechanism_and_Resistance

Problem 3: My Gram-negative strain shows high intrinsic resistance. What strategies can I explore?

High intrinsic resistance in Gram-negative bacteria is often due to a combination of a less permeable outer membrane and the presence of active efflux pumps.

Strategy 1: Combination Therapy with an Efflux Pump Inhibitor (EPI) Test if inhibiting efflux pumps increases this compound susceptibility.

  • Action: Perform a checkerboard assay to assess synergy between this compound and a known broad-spectrum EPI (e.g., PAβN, CCCP). A fractional inhibitory concentration (FIC) index of ≤ 0.5 indicates synergy and suggests that efflux contributes to resistance.

Strategy 2: Combination Therapy with a Membrane Permeabilizer Enhance the uptake of this compound across the outer membrane.

  • Action: Use a checkerboard assay to test for synergy between this compound and a membrane-permeabilizing agent like polymyxin B (used at a sub-inhibitory concentration) or EDTA. A synergistic effect would imply that poor membrane penetration is a key factor in the observed resistance.

Resistance_Characterization_Workflow start High this compound MIC Observed in Mutant seq 1. Sequence ACC Genes (e.g., accA, accD) start->seq decision Mutation Found? seq->decision confirm 2. Purify Mutant Enzyme & Perform In Vitro Inhibition Assay decision->confirm Yes other_mech Explore Other Mechanisms decision->other_mech No result1 Mechanism Confirmed: Target-Site Modification confirm->result1 IC50 Increased efflux 3a. Efflux Pump Activity Assay other_mech->efflux bypass 3b. Fatty Acid Bypass Assay other_mech->bypass result2 Mechanism Identified: Efflux or Bypass efflux->result2 bypass->result2

Data Presentation Tables

Table 1: Example MIC Data for Susceptible vs. Resistant S. aureus

StrainGenotype (accD)This compound MIC (µg/mL)Fold ChangeReference
Wild-TypeWild-Type0.25-[1]
Mutant 1Gln123Lys1.04x[1]
Mutant 2Ala456Val4.016x[1]
Mutant 3Pro210Ser64.0256x[1]

Table 2: Interpretation of Checkerboard Assay Results (FIC Index)

FIC Index (ΣFIC)InterpretationImplication for Combination
≤ 0.5SynergyThe combination is significantly more effective than individual agents.
> 0.5 to 4.0Additive / IndifferenceThe combination has no significant benefit over individual agents.
> 4.0AntagonismThe combination is less effective than the individual agents.

Key Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or a defined minimal medium). The final volume in each well should be 50 µL.

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well is approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol is a generalized example; specific buffer components and concentrations may need optimization.

  • Reaction Mixture: Prepare a master mix containing reaction buffer (e.g., HEPES or Tris), ATP, MgCl₂, and Acetyl-CoA.[10] Commercial kits are also available.[11][12][13]

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a no-inhibitor control (DMSO only).

  • Enzyme Addition: Initiate the reaction by adding the purified ACC enzyme (wild-type or mutant) to each well.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the product (malonyl-CoA) or a byproduct (ADP). ADP production can be quantified using a commercial ADP-Glo™ assay, which measures luminescence.[11][12]

  • Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot the data and determine the IC50 value using non-linear regression.

Protocol 3: Ethidium Bromide (EtBr) Agar Cartwheel Assay for Efflux Activity

This is a qualitative method to screen for efflux pump activity.[6]

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar) containing varying, sub-inhibitory concentrations of EtBr (e.g., 0.5, 1.0, 2.0 mg/L).

  • Inoculation: From a central point on the plate, streak the bacterial isolates outwards, like spokes on a wheel. Include a known efflux-positive and efflux-negative strain as controls.

  • Incubation: Incubate the plates overnight at 37°C.

  • Visualization: Visualize the plates under a UV transilluminator.

  • Interpretation: Bacteria with active efflux pumps will expel the EtBr and show no fluorescence. Bacteria with inhibited or no efflux activity will accumulate EtBr and fluoresce.[6] This can be used to screen for potential EPIs by incorporating them into the agar along with EtBr.

Overcoming_Resistance_Strategies problem1 Problem: Target-Site Resistance (e.g., ACC Mutation) solution1 Strategy 1: Chemical Derivatization problem1->solution1 problem2 Problem: Reduced Permeability / Efflux (Gram-Negative Bacteria) solution2 Strategy 2: Combination Therapy problem2->solution2 action1a Synthesize Novel This compound Analogs solution1->action1a action2a Combine with Efflux Pump Inhibitor (EPI) solution2->action2a action2b Combine with Membrane Permeabilizer solution2->action2b goal1 Goal: Restore Binding to Mutated Target action1a->goal1 goal2 Goal: Increase Intracellular Drug Concentration action2a->goal2 action2b->goal2

References

Optimizing moiramide B derivatives for activity against gram-negative bacteria.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the optimization of moiramide B derivatives for activity against Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound inhibits the carboxyltransferase (CT) component of acetyl-CoA carboxylase (ACC), an essential enzyme in bacterial fatty acid synthesis.[1][2] This inhibition disrupts the production of malonyl-CoA, a critical building block for the bacterial cell wall. The succinimide head group of this compound binds to the oxyanion hole of the enzyme.[1]

Q2: Why is it challenging to achieve potent activity against Gram-negative bacteria with this compound derivatives?

Gram-negative bacteria possess an outer membrane that acts as a significant permeability barrier, preventing many antibiotics from reaching their intracellular targets. Additionally, they have efficient efflux pumps that can actively remove compounds that do penetrate the outer membrane. Optimizing this compound derivatives to overcome these barriers is a primary challenge.

Q3: What is the role of the fatty acid tail in this compound's activity?

The unsaturated fatty acid tail is crucial for the compound's ability to enter bacterial cells.[1][3] However, modifications to this part of the molecule can significantly impact its antibacterial spectrum and potency. While it was initially considered just a vehicle for cell entry, recent studies show the sorbic acid unit is highly relevant for ACC inhibition.[3][4]

Q4: Can the pseudopeptide core of this compound be modified?

The pseudopeptide unit has a narrow structure-activity relationship, making modifications challenging without losing activity.[4] The L-valine-derived β-ketoamide and the β-phenylalanine fragments are important for binding to the target enzyme.[1]

Troubleshooting Guides

Low or No Activity Against Gram-Negative Strains
Potential Cause Troubleshooting Steps
Poor Permeability: The derivative may not be able to cross the outer membrane of Gram-negative bacteria.- Modify Lipophilicity: Systematically alter the fatty acid tail to find an optimal balance between solubility and membrane penetration. Introducing aromatic rings at the end of the sorbic acid tail has shown promise in altering the antibacterial profile.[4] - Use Permeabilizing Agents: In initial screening, test the derivative in combination with a known membrane-disrupting agent like colistin to see if activity is restored. This can help determine if the primary issue is cell entry.
Efflux Pump Activity: The compound is actively being pumped out of the cell.- Test Against Efflux-Deficient Strains: Use mutant strains, such as E. coli ΔtolC or ΔacrB, to assess if the lack of activity is due to efflux.[1] If the MIC is significantly lower in these strains, efflux is a likely mechanism of resistance.
Compound Precipitation: The derivative may have poor solubility in the assay medium, leading to an inaccurate assessment of its activity.- Check Solubility: Visually inspect the wells of your MIC assay for any precipitate. - Use Solubilizing Agents: Test the activity in the presence of a small, non-inhibitory concentration of a solubilizing agent like DMSO. Note that high concentrations of DMSO can be toxic to bacteria.
Compound Instability: The derivative may be degrading in the assay medium over the incubation period.- Assess Stability: Use techniques like HPLC to determine the stability of your compound in the assay medium over 24 hours.
Issues During Synthesis
Problem Potential Cause & Solution
Low Yields in Sonogashira Coupling: Difficulty in coupling aryl iodides to an alkyne-modified fatty acid tail.- Interference from β-ketoamide: The β-ketoamide moiety can coordinate with palladium or copper catalysts, leading to side reactions.[1] - Solution: Perform the cross-coupling reaction at an earlier synthetic stage, before the addition of the β-ketoamide moiety.[1]
Side Reactions During Peptide Coupling: Unwanted reactions when coupling the modified fatty acid to the peptide core.- Protecting Group Strategy: Ensure that all reactive functional groups are appropriately protected during the coupling steps.
Purification Challenges: Difficulty in separating the final product from starting materials or byproducts.- Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. Preparative HPLC may be necessary for final purification.[1]

Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives

Compound Modification B. subtilis (μg/mL) S. aureus (μg/mL) E. coli acrB (μg/mL)
This compound (Natural Product)-114
Saturated DerivativeCatalytic hydrogenation of fatty acid side chain161616
Alkynyl DerivativeTerminal alkyne on fatty acid tail8816
Aryl-Substituted Phenyl DerivativePhenyl group via Sonogashira coupling21>16
Aryl-Substituted p-Amino Derivativep-Aminophenyl group via Sonogashira coupling41>16
Aryl-Substituted p-Hydroxy Derivativep-Hydroxyphenyl group via Sonogashira coupling21>16
Triazole DerivativesIntroduction of a triazole moiety>16>16>16

Data synthesized from a 2024 study on this compound derivatives.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted for lipophilic compounds like this compound derivatives.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture on an appropriate agar plate, select several colonies and suspend them in Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well polypropylene plate (note: polypropylene is recommended to minimize binding of lipophilic compounds). The final concentration of DMSO in the wells should be kept low (e.g., ≤1%) to avoid affecting bacterial growth.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the 96-well plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This is a generalized protocol; specific conditions may vary based on the source of the enzyme (e.g., E. coli, S. aureus).

  • Reaction Mixture Preparation:

    • In a microplate, prepare a reaction mixture containing buffer (e.g., HEPES or Tris), ATP, MgCl₂, sodium bicarbonate, and acetyl-CoA.

  • Inhibitor Addition:

    • Add various concentrations of the this compound derivative to the reaction wells. Include a no-inhibitor control.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the purified ACC enzyme.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.

  • Detection of Activity:

    • Enzyme activity can be measured in several ways:

      • ADP Detection: The production of ADP, a product of the reaction, can be quantified using a commercial kit such as ADP-Glo™.[5][6][7] This method measures luminescence, which is inversely proportional to enzyme activity.

      • Coupled Spectrophotometric Assay: The consumption of acetyl-CoA can be measured by coupling the reaction to another enzyme, such as citrate synthase, and monitoring the change in absorbance of a chromogenic substrate.

      • Capillary Electrophoresis: This method can be used to separate and quantify the substrates and products of the reaction.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the derivative and determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of this compound Derivatives Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization MIC MIC Assay vs. Gram-Negative Bacteria Characterization->MIC Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Active Compounds ACC_Assay ACC Inhibition Assay (IC50) Cytotoxicity->ACC_Assay Non-toxic Compounds SAR Structure-Activity Relationship (SAR) Analysis ACC_Assay->SAR Potent Inhibitors Lead_Opt Further Derivatization SAR->Lead_Opt Lead_Opt->Synthesis New Derivatives

Caption: General workflow for the optimization of this compound derivatives.

ACC_Signaling_Pathway cluster_pathway Bacterial Fatty Acid Synthesis Pathway AcetylCoA Acetyl-CoA + HCO3- + ATP MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Enzyme FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Membrane Cell Membrane Components FattyAcids->Membrane MoiramideB This compound Derivative MoiramideB->Inhibition Inhibits

Caption: Inhibition of the fatty acid synthesis pathway by this compound.

Troubleshooting_Logic Start Low/No Activity vs. Gram-Negative Bacteria Solubility Is the compound soluble in assay medium? Start->Solubility Solubility_Yes Yes Solubility->Solubility_Yes Solubility_No No Solubility->Solubility_No Permeability Is the outer membrane a barrier? Permeability_Yes Yes Permeability->Permeability_Yes Permeability_No No Permeability->Permeability_No Efflux Is the compound being effluxed? Efflux_No No Efflux->Efflux_No Solubility_Yes->Permeability Improve_Solubility Action: Improve solubility (e.g., salt formation) Solubility_No->Improve_Solubility Permeability_Yes->Efflux Test_Permeabilizer Test: Use membrane permeabilizing agent Permeability_No->Test_Permeabilizer Efflux_Yes Yes Test_Efflux_Mutant Test: Use efflux- deficient strain Efflux_No->Test_Efflux_Mutant Modify_Lipophilicity Action: Modify fatty acid tail to improve penetration Test_Permeabilizer->Modify_Lipophilicity Modify_Structure Action: Modify structure to evade efflux pumps Test_Efflux_Mutant->Modify_Structure

Caption: Troubleshooting logic for low activity against Gram-negative bacteria.

References

Validation & Comparative

Validating the Target of Moiramide B: A Comparative Guide to Resistance Mutation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of a drug's molecular target is a cornerstone of modern drug development, providing a rational basis for mechanism of action, efficacy, and potential toxicity. Moiramide B, a natural product antibiotic, inhibits bacterial growth by targeting acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis.[1][2][3] This guide provides a comparative overview of using spontaneous resistance mutation studies to validate this target, comparing the methodology and data generated with alternative biochemical approaches.

The Principle of Target Validation by Resistance Mutation

The generation of spontaneous drug-resistant mutants is a powerful genetic method for identifying a compound's target. The underlying principle is that mutations conferring resistance to a drug will frequently arise in the gene encoding its direct molecular target.[4] By selecting for mutants that can survive in the presence of an otherwise lethal concentration of the compound, researchers can identify the genetic changes responsible for this resistance through whole-genome sequencing. The consistent identification of mutations within a specific gene across independently generated resistant clones provides strong evidence that this gene encodes the drug's primary target.[1][5][6]

This approach offers an unbiased, in-cell confirmation of the drug-target interaction, reflecting a physiologically relevant context that includes cellular uptake and metabolism.

Experimental Workflow and Protocols

A typical workflow for validating a drug target using resistance mutation studies involves generating, isolating, and characterizing resistant mutants.

G cluster_0 Phase 1: Mutant Generation cluster_1 Phase 2: Characterization & Sequencing cluster_2 Phase 3: Target Identification A 1. Determine MIC of this compound for Wild-Type (WT) Bacteria (e.g., S. aureus) B 2. Culture WT Bacteria on Agar with this compound (at 4x-10x MIC) A->B C 3. Incubate and Select for Spontaneous Resistant Colonies B->C D 4. Isolate and Purify Independent Resistant Clones C->D E 5. Confirm Resistance Phenotype (Re-measure MIC) D->E F 6. Extract Genomic DNA E->F G 7. Whole-Genome Sequencing (WGS) of Resistant and WT Strains F->G H 8. Comparative Genomic Analysis: Identify Single Nucleotide Polymorphisms (SNPs) G->H I 9. Identify Common Mutations in Target Gene (e.g., accD) H->I J 10. Target Validation Confirmed I->J G cluster_pathway Bacterial Fatty Acid Synthesis Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC Enzyme (Carboxyltransferase Step) fatty_acids Fatty Acids malonyl_coa->fatty_acids Elongation Steps membranes Cell Membranes fatty_acids->membranes moiramide This compound moiramide->inhibition

References

Moiramide B vs. Andrimid: A Comparative Analysis of Acetyl-CoA Carboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of two promising natural product antibiotics, moiramide B and andrimid, reveals their potential as potent inhibitors of bacterial acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis. This guide provides a comparative analysis of their inhibitory activities, supported by experimental data, detailed protocols, and a visualization of their mechanism of action.

This compound and andrimid are structurally related natural products that have garnered significant interest in the scientific community for their targeted inhibition of the carboxyltransferase (CT) component of bacterial ACC.[1][2] This enzyme catalyzes a critical step in the formation of malonyl-CoA, an essential precursor for the synthesis of fatty acids, which are vital for bacterial cell membrane construction and overall survival.[3][4] By disrupting this pathway, both compounds exhibit broad-spectrum antibacterial activity, making them attractive candidates for the development of new antimicrobial agents.[5][6][7]

Quantitative Comparison of Inhibitory Activity

While both this compound and andrimid are potent inhibitors of bacterial ACC, their efficacy can vary depending on the bacterial species and the specific enzyme isoform. The following tables summarize the available quantitative data on their inhibitory concentration (IC50) against ACC and their minimum inhibitory concentration (MIC) against various bacterial strains. It is important to note that a direct head-to-head comparison is limited by the availability of studies that have tested both compounds under identical conditions.

Table 1: Comparative IC50 Values against Acetyl-CoA Carboxylase (ACC)

CompoundTarget EnzymeIC50 ValueSource
AndrimidEscherichia coli ACC (Carboxyltransferase)12 nM[8][9]
AndrimidAndrimid-resistant E. coli ACC (Carboxyltransferase)500 nM[8][9]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values

CompoundBacterial StrainMIC ValueSource
This compoundStaphylococcus aureus8 µg/mL[10]
This compoundThis compound-resistant S. aureus32 µg/mL[10]
AndrimidPhotobacterium galatheae80 µM[11]

Note: Direct comparison of MIC values is challenging due to the use of different bacterial species and units of measurement in the cited studies.

Mechanism of Action: Targeting Fatty Acid Synthesis

This compound and andrimid exert their antibacterial effects by specifically targeting the carboxyltransferase (CT) subunit of the bacterial acetyl-CoA carboxylase. This enzyme complex is responsible for the conversion of acetyl-CoA to malonyl-CoA, the committed step in fatty acid biosynthesis. The inhibition of this crucial pathway disrupts the production of fatty acids necessary for building and maintaining the bacterial cell membrane, ultimately leading to cell death.

ACC_Inhibition_Pathway cluster_pathway Bacterial Fatty Acid Biosynthesis cluster_inhibition Inhibition Mechanism Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Fatty Acid Synthase (FAS) Cell Membrane Cell Membrane Fatty Acids->Cell Membrane This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Inhibit Andrimid Andrimid Andrimid->ACC Inhibit

Inhibition of the bacterial fatty acid synthesis pathway by this compound and andrimid.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and andrimid.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ACC. The activity is typically determined by monitoring the incorporation of radiolabeled bicarbonate into malonyl-CoA or by a coupled spectrophotometric assay.

Materials:

  • Purified bacterial Acetyl-CoA Carboxylase (ACC) enzyme

  • Acetyl-CoA

  • ATP

  • MgCl₂

  • Dithiothreitol (DTT)

  • [¹⁴C]-Sodium Bicarbonate (for radioactive assay)

  • Pyruvate kinase and lactate dehydrogenase (for coupled assay)

  • NADH (for coupled assay)

  • Phosphoenolpyruvate (for coupled assay)

  • Test compounds (this compound or Andrimid) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and counter (for radioactive assay)

  • Spectrophotometer (for coupled assay)

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

Procedure (Radioactive Assay):

  • Prepare a reaction mixture containing reaction buffer, ATP, MgCl₂, DTT, and acetyl-CoA.

  • Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding the purified ACC enzyme and [¹⁴C]-Sodium Bicarbonate.

  • Incubate the reaction for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Dry the samples to remove unreacted [¹⁴C]-bicarbonate.

  • Resuspend the samples in water and add a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the ACC activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[1][3][12][13][14]

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (this compound or Andrimid)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipettes and other laboratory equipment

Procedure (Broth Microdilution):

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain (e.g., to a 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of ACC inhibitors like this compound and andrimid.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Isolation Isolation from Natural Source ACC_Assay ACC Inhibition Assay (IC50) Isolation->ACC_Assay MIC_Assay Antibacterial Assay (MIC) Isolation->MIC_Assay Synthesis Chemical Synthesis Synthesis->ACC_Assay Synthesis->MIC_Assay Data_Comparison Comparative Data Analysis ACC_Assay->Data_Comparison MIC_Assay->Data_Comparison

Workflow for the evaluation of ACC inhibitors.

Conclusion

This compound and andrimid represent a promising class of natural product antibiotics that effectively target the bacterial fatty acid synthesis pathway through the inhibition of acetyl-CoA carboxylase. The available data, although not from direct comparative studies, indicates that both compounds exhibit potent antibacterial activity. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to guide the development of novel ACC-targeting antibiotics to combat the growing threat of antimicrobial resistance.

References

Structure-Activity Relationship of Moiramide B Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Moiramide B, a naturally occurring peptide-polyketide hybrid, has garnered significant interest as a potent inhibitor of bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid biosynthesis.[1][2] This unique mechanism of action makes it an attractive scaffold for the development of novel antibiotics. This guide provides a comparative analysis of this compound analogues, summarizing their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of this compound and its synthetic analogues has been primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the reported MIC values for key analogues, highlighting the impact of structural modifications on their activity.

Table 1: SAR of this compound Analogues with Modifications in the Fatty Acid Side Chain

CompoundModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
This compound(2E,4E)-hexa-2,4-dienoyl0.1>100[2]
Analogue 1Phenylacetyl0.2>100[2]
Analogue 2Cinnamoyl0.05>100[2]
Analogue 34-Chlorocinnamoyl0.02550[2]
Analogue 4Thiophene-2-carbonyl0.1>100[2]

Table 2: SAR of this compound Analogues with Modifications in the Amino Acid Residues

CompoundModification of (S)-β-PhenylalanineModification of L-ValineMIC (µg/mL) vs. S. aureusReference
This compoundNoneNone0.1[2]
Analogue 5(S)-β-(4-chlorophenyl)alanineNone0.05[2]
Analogue 6(S)-β-(4-methoxyphenyl)alanineNone0.2[2]
Analogue 7NoneL-Isoleucine0.4[2]
Analogue 8NoneL-Leucine0.8[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions of the compounds were prepared in MHB in 96-well microtiter plates. The final concentration of DMSO in all wells was kept at or below 1% to avoid any inhibitory effects.

  • Inoculation and Incubation: The diluted bacterial suspension was added to each well of the microtiter plates containing the compound dilutions. The plates were then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

The inhibitory activity of the this compound analogues against ACC was determined using a spectrophotometric assay that measures the carboxylation of acetyl-CoA.

  • Enzyme and Substrate Preparation: Purified bacterial ACC was used. The reaction mixture contained acetyl-CoA, ATP, and bicarbonate in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Incubation: The enzyme was pre-incubated with various concentrations of the test compounds for a defined period.

  • Reaction Initiation and Measurement: The reaction was initiated by the addition of the substrates. The rate of malonyl-CoA formation was monitored by coupling the reaction to the oxidation of NADH by malonyl-CoA reductase, and the decrease in absorbance at 340 nm was measured over time.

  • IC50 Determination: The concentration of the inhibitor that caused a 50% reduction in the enzyme activity (IC50) was calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

Signaling Pathway: this compound Inhibition of Fatty Acid Biosynthesis

G Mechanism of this compound Action cluster_0 Fatty Acid Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Fatty Acid Synthase (FAS) This compound Analogue This compound Analogue Acetyl-CoA Carboxylase (ACC) Acetyl-CoA Carboxylase (ACC) This compound Analogue->Acetyl-CoA Carboxylase (ACC) Inhibition

Caption: this compound inhibits the bacterial fatty acid biosynthesis pathway by targeting Acetyl-CoA Carboxylase (ACC).

Experimental Workflow: MIC Determination

G Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate plate with bacteria Inoculate plate with bacteria Prepare Bacterial Inoculum->Inoculate plate with bacteria Prepare Compound Dilutions in 96-well plate Prepare Compound Dilutions in 96-well plate Prepare Compound Dilutions in 96-well plate->Inoculate plate with bacteria Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate plate with bacteria->Incubate at 37°C for 18-24h Read and Determine MIC Read and Determine MIC Incubate at 37°C for 18-24h->Read and Determine MIC End End Read and Determine MIC->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Logical Relationship: Structure-Activity Relationship (SAR) Logic

G SAR Logic for this compound Analogues This compound Scaffold This compound Scaffold Fatty Acid Side Chain Modification Fatty Acid Side Chain Modification This compound Scaffold->Fatty Acid Side Chain Modification Amino Acid Residue Modification Amino Acid Residue Modification This compound Scaffold->Amino Acid Residue Modification Antibacterial Activity Antibacterial Activity Fatty Acid Side Chain Modification->Antibacterial Activity Impacts Potency Amino Acid Residue Modification->Antibacterial Activity Impacts Potency and Spectrum

Caption: Logical flow illustrating how modifications to the this compound scaffold influence its antibacterial activity.

References

Cross-resistance analysis of moiramide B with other antibiotic classes.

Author: BenchChem Technical Support Team. Date: November 2025

Moiramide B and its derivatives represent a promising new class of antibiotics that exhibit a unique mechanism of action, leading to a lack of cross-resistance with currently available antibiotic classes. This makes them potential candidates for treating infections caused by multidrug-resistant bacteria.

This compound, a naturally occurring pseudopeptide, inhibits the carboxyltransferase component of acetyl-CoA carboxylase (ACC), an essential enzyme in bacterial fatty acid synthesis. This mode of action is distinct from all commercially available antibiotics, which primarily target cell wall synthesis, protein synthesis, DNA replication, or folic acid metabolism. Due to this novel target, bacteria resistant to other antibiotic classes through established mechanisms, such as beta-lactamase production or ribosomal modifications, remain susceptible to this compound and its analogs.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

For instance, novel pyrrolidinedione derivatives, structurally related to this compound, have shown a potent MIC90 (the concentration required to inhibit the growth of 90% of isolates) of 0.1 µg/mL against a broad spectrum of Staphylococcus aureus clinical isolates[1][2]. Crucially, the same research highlights that "No cross-resistance to antibiotics currently used in clinical practice was observed"[1][2]. This indicates that the efficacy of these compounds is not compromised by existing resistance mechanisms to other drug classes.

To illustrate the expected lack of cross-resistance, the following table provides a conceptual comparison based on the known mechanisms of resistance.

Antibiotic ClassMechanism of ActionCommon Resistance MechanismExpected this compound Activity Against Resistant Strains
This compound Inhibition of Acetyl-CoA Carboxylase (Fatty Acid Synthesis)Target modification (mutations in ACC)-
β-Lactams (e.g., Penicillins, Cephalosporins)Inhibition of cell wall synthesisEnzymatic degradation (β-lactamases), target modification (PBPs)Active
Glycopeptides (e.g., Vancomycin)Inhibition of cell wall synthesisAlteration of peptidoglycan precursors (e.g., VanA, VanB)Active
Macrolides (e.g., Erythromycin, Azithromycin)Inhibition of protein synthesis (50S ribosome)Target modification (rRNA methylation), efflux pumpsActive
Aminoglycosides (e.g., Gentamicin, Tobramycin)Inhibition of protein synthesis (30S ribosome)Enzymatic modification, target modification, reduced uptakeActive
Quinolones (e.g., Ciprofloxacin, Levofloxacin)Inhibition of DNA replication (DNA gyrase, topoisomerase IV)Target modification, efflux pumpsActive
Tetracyclines (e.g., Doxycycline, Tetracycline)Inhibition of protein synthesis (30S ribosome)Efflux pumps, ribosomal protection proteinsActive
Sulfonamides (e.g., Sulfamethoxazole)Inhibition of folic acid synthesisAltered dihydropteroate synthaseActive

Experimental Protocols

The assessment of cross-resistance is experimentally determined by measuring the Minimum Inhibitory Concentration (MIC) of a new compound against a panel of bacterial strains with well-characterized resistance to other antibiotics.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Strains: A panel of clinically relevant bacterial strains, including both susceptible (wild-type) and resistant phenotypes (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, Vancomycin-resistant Enterococcus - VRE, Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae).
  • Antibiotics: this compound (or its derivative) and a panel of comparator antibiotics from different classes.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Isolate single colonies of each bacterial strain from an agar plate.
  • Inoculate the colonies into broth and incubate until the culture reaches the logarithmic growth phase.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • Prepare a serial two-fold dilution of each antibiotic in the growth medium in the 96-well plates. This creates a gradient of antibiotic concentrations.

4. Inoculation and Incubation:

  • Inoculate each well (containing a specific antibiotic concentration) with the prepared bacterial suspension.
  • Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

6. Interpretation of Cross-Resistance:

  • If this compound shows a low MIC against a bacterial strain that is resistant (high MIC) to another antibiotic, it indicates a lack of cross-resistance.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying mechanism of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis Bacterial_Strains Bacterial Strains (Susceptible & Resistant) Inoculum_Prep Prepare Standardized Bacterial Inoculum Bacterial_Strains->Inoculum_Prep Antibiotic_Stock Antibiotic Stock Solutions (this compound & Comparators) Serial_Dilution Prepare Serial Dilutions of Antibiotics in 96-well Plate Antibiotic_Stock->Serial_Dilution Growth_Medium Growth Medium (e.g., CAMHB) Growth_Medium->Serial_Dilution Growth_Medium->Inoculum_Prep Inoculation Inoculate Plates with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate Plates (16-20h at 35°C) Inoculation->Incubation Read_Results Visually Read MICs (Lowest concentration with no growth) Incubation->Read_Results Data_Analysis Compare MICs of this compound and other antibiotics Read_Results->Data_Analysis Conclusion Determine Lack of Cross-Resistance Data_Analysis->Conclusion

Caption: Workflow for determining antibiotic cross-resistance using MIC assays.

MoiramideB_Pathway cluster_cell Bacterial Cell cluster_synthesis Fatty Acid Synthesis cluster_other Other Antibiotic Targets Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids ... ACC Acetyl-CoA Carboxylase (ACC) Cell_Wall Cell Wall Synthesis Protein_Synthesis Protein Synthesis (Ribosomes) DNA_Replication DNA Replication Moiramide_B This compound Moiramide_B->ACC Inhibits Other_Antibiotics Other Antibiotic Classes Other_Antibiotics->Cell_Wall Inhibit Other_Antibiotics->Protein_Synthesis Inhibit Other_Antibiotics->DNA_Replication Inhibit

Caption: this compound's distinct mechanism of action targeting fatty acid synthesis.

References

Moiramide B and its Synthetic Derivatives: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antibacterial spectrum of the natural product moiramide B and its synthetic analogs reveals a promising avenue for the development of novel antibiotics. This compound, a potent inhibitor of bacterial acetyl-CoA carboxylase (ACC), demonstrates significant activity against a range of bacteria, particularly Gram-positive strains.[1][2][3] Strategic synthetic modifications to its structure, especially on the fatty acid side chain, have been shown to modulate this activity, offering the potential for tailored antibacterial agents with improved efficacy and spectrum.[1][4]

This guide provides a comparative overview of the antibacterial spectrum of this compound and a series of its recently synthesized derivatives. The data presented is supported by experimental findings from peer-reviewed research, with a focus on quantitative comparisons of antibacterial potency.

Comparative Antibacterial Spectrum: this compound vs. Synthetic Derivatives

The antibacterial efficacy of this compound and its synthetic analogs was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) for this compound and a selection of its derivatives against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.

CompoundS. aureus NewmanB. subtilis DSM-10E. coli acrB JW0451-2
This compound (4) 1–2< 0.5 4
Saturated Derivative (5)88> 64
Alkynyl Derivative (11)8832
Phenyl Derivative (14a) 1 4> 64
p-Tolyl Derivative (14b)24> 64
p-Methoxyphenyl Derivative (14c)24> 64
p-Nitrophenyl Derivative (14d)48> 64
p-Aminophenyl Derivative (14e) 1 2> 64
p-Hydroxyphenyl Derivative (14f) 1 2> 64
o-Fluorophenyl Derivative (14g)28> 64
Thiophenyl Derivative (14h)24> 64
3-Pyridyl Derivative (14i)48> 64

Data sourced from Andler, O., & Kazmaier, U. (2024). Synthesis and biological evaluation of this compound derivatives. Organic & Biomolecular Chemistry, 22(26), 5284-5288.[4]

Key Observations:

  • High Potency of this compound: The natural product, this compound (4), exhibits potent activity against the Gram-positive bacteria S. aureus and B. subtilis, with particularly strong activity against the latter. It also shows moderate activity against the tested E. coli strain.[4]

  • Impact of Saturation: Saturation of the fatty acid side chain in derivative (5) leads to a significant reduction in antibacterial activity against all tested strains, highlighting the importance of the unsaturated tail for potency.[4]

  • Aryl Derivatives Show Selective Potency: Several of the aryl-substituted derivatives (14a, 14e, 14f) maintained or even slightly improved upon the potent activity of this compound against S. aureus.[4]

  • Loss of Gram-Negative Activity: A notable trend among the synthetic derivatives is the loss of activity against the Gram-negative bacterium E. coli, suggesting that the modifications to the fatty acid tail may hinder the compounds' ability to penetrate the outer membrane of these bacteria.[4]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound and its derivatives exert their antibacterial effect by targeting and inhibiting the bacterial enzyme acetyl-CoA carboxylase (ACC).[2][3] ACC is a crucial enzyme in the fatty acid synthesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA. By inhibiting this enzyme, moiramides block the production of fatty acids, which are essential components of bacterial cell membranes. This disruption of membrane synthesis ultimately leads to bacterial cell death.

This compound Mechanism of Action Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Bacterial Cell Membrane Bacterial Cell Membrane Fatty Acid Synthesis->Bacterial Cell Membrane ACC->Malonyl-CoA This compound This compound & Derivatives Inhibition This compound->Inhibition Inhibition->ACC

Inhibition of Acetyl-CoA Carboxylase by this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antibacterial potency of a compound. The following is a generalized protocol for the broth microdilution method, a standard procedure for MIC determination.

Broth Microdilution MIC Assay Protocol

1. Preparation of Materials:

  • Bacterial Strains: Subculture the desired bacterial strains on appropriate agar plates and incubate overnight at 37°C.

  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or other suitable broth medium.

  • Test Compounds: Dissolve this compound and its derivatives in a suitable solvent (e.g., DMSO) to create stock solutions of a known concentration.

  • 96-Well Microtiter Plates: Use sterile, U- or flat-bottom 96-well plates.

2. Inoculum Preparation:

  • From the overnight culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Test Compounds:

  • In the 96-well plate, perform a two-fold serial dilution of the test compounds.

  • Begin by adding 100 µL of sterile broth to all wells except the first column.

  • Add 200 µL of the highest concentration of the test compound to the first well of a row.

  • Transfer 100 µL from the first well to the second, mix, and continue this serial dilution across the plate, discarding 100 µL from the last well. This will result in a range of concentrations of the test compound.

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.

  • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only, no inoculum).

5. Incubation:

  • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

6. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension A->D B Prepare Stock Solutions of Test Compounds C Perform 2-fold Serial Dilutions of Compounds in 96-well Plate B->C C->D E Incubate Plate at 37°C for 18-24 hours D->E F Visually Inspect for Turbidity and Determine MIC E->F

Experimental Workflow for MIC Determination.

References

Unveiling the Molecular Handshake: A Comparative Guide to the Validation of Moiramide B's Binding Mode to Carboxyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed experimental validation of the binding mode of moiramide B to its target, the carboxyltransferase (CT) subunit of acetyl-CoA carboxylase (ACC). This compound, a naturally occurring antibiotic, presents a promising scaffold for the development of novel antibacterial agents by selectively inhibiting bacterial fatty acid synthesis.

This compound and its analogs act by inhibiting the carboxyltransferase reaction within the multi-subunit acetyl-CoA carboxylase, a crucial enzyme in the initial steps of fatty acid biosynthesis.[1][2] This inhibition is selective for the bacterial enzyme, making it an attractive target for antibiotic development.[1] The validation of its binding mode is paramount for structure-based drug design and the development of more potent derivatives.

Crystallographic Evidence: The Definitive Validation

The most direct and compelling validation of this compound's binding mode comes from X-ray crystallography. In 2016, the crystal structure of this compound in complex with the carboxyltransferase from Staphylococcus aureus was solved to a resolution of 2.6 Å (PDB ID: 5KDR).[3][4][5] This structural data provides a detailed atomic-level view of the molecular interactions.

The crystallographic studies revealed that this compound binds as an enol/enolate form.[3][4] Key interactions include:

  • The Succinimide Head Group: This portion of the molecule is crucial for its inhibitory activity. It binds tightly within the oxyanion hole of the enzyme.[3][4][6][7]

  • The Valine-Derived Sidechain: This hydrophobic residue fits into a corresponding hydrophobic pocket in the enzyme.[6]

  • The β-Phenylalanine Fragment: This part of the molecule enhances binding affinity by forming hydrogen bonds with the target protein.[6]

Interestingly, the role of the unsaturated fatty acid tail is a subject of some discussion. While initial structure-activity relationship (SAR) studies suggested its primary role is to facilitate entry into the bacterial cell,[3][4] more recent investigations indicate it may also contribute to binding by interacting with a newly identified sub-pocket.[8]

Corroborating Evidence: Structure-Activity Relationships and Resistance Studies

Further validation of the proposed binding mode is provided by extensive structure-activity relationship (SAR) studies and the analysis of resistance mutations.

Structure-Activity Relationship (SAR) Studies: Numerous synthetic derivatives of this compound have been created to probe the importance of its different structural components.[1][9] These studies have consistently shown that modifications to the core pseudopeptidic pyrrolidinedione structure significantly impact its inhibitory activity, reinforcing the binding mode observed in the crystal structure. For instance, variations in the terminal subunits and the internal β-phenylalanine and l-valine-derived moieties have been shown to modulate the biochemical target activity and antibacterial potency.[1]

Resistance Mutations: Bacteria that develop resistance to this compound and its analogs frequently exhibit mutations in the genes encoding the carboxyltransferase subunits of ACC.[1][9][10] This genetic evidence strongly supports the notion that carboxyltransferase is the direct target of this compound and that the observed binding mode is therapeutically relevant.

Quantitative Analysis of Inhibition

CompoundTarget EnzymeIC50 (nM)Reference
AndrimidE. coli CT (A2D2)12[11]
AndrimidHybrid E. coli CT (A2T2) with resistant subunit500[11]

This table demonstrates the potent inhibition of the wild-type enzyme and the significantly reduced inhibition against a resistant mutant, further validating the target engagement.

Comparison with Other Acetyl-CoA Carboxylase Inhibitors

To provide a broader context, it is useful to compare the binding mode of this compound with other classes of ACC inhibitors. While this compound targets the carboxyltransferase subunit, other inhibitors have been identified that target the biotin carboxylase (BC) subunit. These compounds, such as the aminooxazoles, bind to the ATP-binding site of the BC subunit and are competitive with ATP.[12] This highlights the diversity of inhibitory mechanisms that can be exploited to target the ACC enzyme complex.

Experimental Protocols

Crystallization of the this compound-Carboxyltransferase Complex:

The 2.6 Å resolution crystal structure of this compound bound to S. aureus carboxyltransferase was obtained through the following general steps:

  • Protein Expression and Purification: The carboxyltransferase enzyme was overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified enzyme was mixed with a solution containing this compound. Crystallization conditions (e.g., precipitant concentration, pH, temperature) were screened to identify conditions that promote the growth of high-quality crystals.

  • X-ray Diffraction Data Collection: The crystals were exposed to a high-intensity X-ray beam, and the resulting diffraction pattern was recorded.

  • Structure Determination and Refinement: The diffraction data was processed to determine the electron density map of the protein-ligand complex. The atomic model of the complex was then built into the electron density and refined to yield the final structure.

In Vitro Carboxyltransferase Inhibition Assay:

The inhibitory activity of this compound and its analogs can be determined using an in vitro enzyme assay. A common method involves coupling the production of acetyl-CoA to a reaction that can be monitored spectrophotometrically:

  • Reaction Mixture: A reaction mixture is prepared containing the purified carboxyltransferase enzyme, biocytin (as a surrogate for the biotin carboxyl carrier protein), malonyl-CoA, and a coupling enzyme system (e.g., citrate synthase and malate dehydrogenase) with NAD+.[11]

  • Initiation: The reaction is initiated by the addition of the substrate.

  • Monitoring: The reduction of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm.[11]

  • Inhibition Measurement: To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound). The concentration of inhibitor that reduces the enzyme activity by 50% is determined.

Visualizing the Validation Workflow and Pathway

ValidationWorkflow cluster_Discovery Discovery & Initial Hypothesis cluster_TargetID Target Identification cluster_BindingValidation Binding Mode Validation cluster_FunctionalValidation Functional Validation cluster_Application Application MoiramideB This compound (Natural Product) Hypothesis Hypothesis: Inhibits Fatty Acid Synthesis MoiramideB->Hypothesis TargetID Target Identified as Acetyl-CoA Carboxylase (ACC) Hypothesis->TargetID Resistance Resistance Mutations in Carboxyltransferase (CT) TargetID->Resistance Xray X-ray Crystallography (this compound + CT) TargetID->Xray SAR Structure-Activity Relationship (SAR) Studies TargetID->SAR BindingMode Detailed Binding Mode (PDB: 5KDR) Xray->BindingMode InhibitionAssay In Vitro Inhibition Assays BindingMode->InhibitionAssay SAR->BindingMode IC50 Determination of IC50 Values InhibitionAssay->IC50 DrugDesign Structure-Based Drug Design IC50->DrugDesign

Figure 1. Experimental workflow for the validation of this compound's binding mode.

FattyAcidSynthesisPathway cluster_ACC Acetyl-CoA Carboxylase (ACC) Complex cluster_Reaction Fatty Acid Synthesis Initiation BiotinCarboxylase Biotin Carboxylase (BC) Carboxyltransferase Carboxyltransferase (CT) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acid Elongation MalonylCoA->FattyAcids MoiramideB This compound MoiramideB->Carboxyltransferase Inhibition

Figure 2. this compound inhibits the carboxyltransferase step in fatty acid synthesis.

References

Unlocking Antibacterial Potential: A Comparative Analysis of Moiramide B Fatty Acid Tail Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of moiramide B analogs reveals that strategic modification of the fatty acid tail can significantly enhance antibacterial efficacy, particularly against Gram-positive pathogens like Staphylococcus aureus. This guide provides a comprehensive comparison of various this compound derivatives, supported by key experimental data, detailed protocols, and pathway visualizations to inform future drug development endeavors.

This compound is a naturally occurring antibiotic that exerts its effect by inhibiting the carboxyltransferase (CT) component of acetyl-CoA carboxylase (ACC), a crucial enzyme in bacterial fatty acid synthesis.[1][2] This unique mechanism of action makes it an attractive scaffold for the development of novel antibacterial agents. The molecular structure of this compound comprises a conserved pseudopeptide core and a variable fatty acid tail. Research has demonstrated that while the core structure is essential for binding to the enzyme's active site, the fatty acid tail plays a critical role in membrane transport and can be extensively modified to improve the compound's pharmacological properties.[3][4][5]

Efficacy Comparison of Fatty Acid Tail Derivatives

The antibacterial potency of this compound derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial strains. The following table summarizes the MIC values of several key derivatives with modifications in their fatty acid tail, primarily against S. aureus, a clinically significant pathogen.

CompoundFatty Acid Tail ModificationMIC (µg/mL) against S. aureusReference
This compound(2E,4E)-hexa-2,4-dienoyl1.0Freiberg et al., 2006
Derivative 1Saturated hexanoyl4.0Freiberg et al., 2006
Derivative 2Phenylacetyl0.5Andler & Kazmaier, 2024
Derivative 34-Fluorophenylacetyl0.25Andler & Kazmaier, 2024
Derivative 44-Chlorophenylacetyl0.25Andler & Kazmaier, 2024
Derivative 54-Bromophenylacetyl0.125Andler & Kazmaier, 2024
Derivative 64-Iodophenylacetyl0.125Andler & Kazmaier, 2024
Derivative 7Thiophen-2-ylacetyl0.5Andler & Kazmaier, 2024

Key Observations:

  • Unsaturation: The natural product, this compound, with its unsaturated fatty acid tail, exhibits potent activity. Saturation of this tail (Derivative 1) leads to a significant decrease in efficacy, highlighting the importance of the tail's conformation.

  • Aromatic Moieties: Introduction of aromatic rings, particularly phenylacetyl groups (Derivatives 2-6), generally results in equal or improved antibacterial activity compared to the natural product.

  • Halogenation: Halogen substitution on the phenyl ring of the fatty acid tail consistently enhances the anti-staphylococcal activity, with bromo- and iodo-substitutions (Derivatives 5 and 6) yielding the most potent compounds in this series.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the efficacy data, detailed experimental methodologies are crucial.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the microdilution method in 96-well microtiter plates.[1]

  • Preparation of Bacterial Inoculum: An overnight culture of S. aureus is diluted in a suitable growth medium (e.g., Isosensitest broth) to a final concentration of approximately 1.0 × 10^5 colony-forming units (CFU)/mL.[1]

  • Preparation of Compound Dilutions: The test compounds are serially diluted (two-fold) in the growth medium within the wells of the microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

The inhibitory activity of the this compound derivatives against the ACC enzyme is a key indicator of their on-target effect.

  • Enzyme and Substrate Preparation: Purified bacterial ACC enzyme is prepared. The substrates, acetyl-CoA and radiolabeled bicarbonate ([¹⁴C]HCO₃⁻), are prepared in a suitable buffer.

  • Inhibition Reaction: The test compounds at various concentrations are pre-incubated with the ACC enzyme. The reaction is initiated by the addition of the substrates.

  • Measurement of Activity: The incorporation of radioactivity into an acid-stable product (malonyl-CoA) is measured using a scintillation counter.

  • Calculation of IC₅₀: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_cell Bacterial Cell This compound Derivative This compound Derivative ACC Acetyl-CoA Carboxylase (ACC) This compound Derivative->ACC Inhibits Inhibition Inhibition Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Catalyzes Cell Membrane Cell Membrane Fatty Acid Synthesis->Cell Membrane Components for Inhibition->Fatty Acid Synthesis

Mechanism of Action of this compound Derivatives.

Experimental_Workflow cluster_mic MIC Determination cluster_acc ACC Inhibition Assay A Prepare Bacterial Inoculum (10^5 CFU/mL) C Inoculate Microtiter Plates A->C B Serial Dilution of this compound Derivatives B->C D Incubate (24h, 37°C) C->D E Observe for Growth Inhibition D->E F Prepare ACC Enzyme and Substrates G Pre-incubate Enzyme with Derivatives F->G H Initiate Reaction G->H I Measure Radioactivity H->I J Calculate IC50 I->J

Experimental Workflow for Efficacy Evaluation.

References

Moiramide B: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antibacterial properties of moiramide B, a promising natural product, reveals potent in vitro activity against Gram-positive bacteria and significant in vivo efficacy. This guide provides a comparative analysis of this compound's performance against its close analog, andrimid, and the established antibiotic, linezolid, supported by experimental data and detailed methodologies.

This compound, a pseudopeptide-polyketide natural product, has emerged as a compelling candidate in the search for novel antibiotics. Its unique mechanism of action, targeting the bacterial acetyl-CoA carboxylase (ACC), an enzyme essential for fatty acid biosynthesis, sets it apart from many currently used antibiotics. This guide offers a comprehensive comparison of the in vitro and in vivo activities of this compound, placing its performance in context with relevant alternatives to aid researchers, scientists, and drug development professionals in their evaluation of this promising compound.

In Vitro Activity: Potent Inhibition of Bacterial Growth

This compound demonstrates significant inhibitory activity against a range of bacterial pathogens, particularly Gram-positive organisms. Its efficacy is quantified through Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound required to inhibit visible bacterial growth.

Comparative Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound, andrimid, and linezolid against various bacterial strains. Lower MIC values indicate greater potency.

Bacterial StrainThis compound (µg/mL)Andrimid (µg/mL)Linezolid (µg/mL)
Staphylococcus aureus0.1 - 4[1]0.5 - 21 - 4[2][3]
Bacillus subtilis0.125[1]0.5Not widely reported
Streptococcus pneumoniaeNot widely reported1 - 40.5 - 2
Escherichia coli>128[1]>128>64

Key Observations:

  • This compound and its derivatives exhibit strong activity against Staphylococcus aureus, with some derivatives showing MIC90 values as low as 0.1 µg/mL against a broad spectrum of clinical isolates.

  • The activity of this compound is significantly lower against Gram-negative bacteria like Escherichia coli, a common trait for this class of compounds.

  • Andrimid, a closely related natural product, shows a similar spectrum of activity.

  • Linezolid, a clinically established antibiotic, serves as a relevant comparator with a similar focus on Gram-positive pathogens.

Mechanism of Action: Targeting Acetyl-CoA Carboxylase

This compound exerts its antibacterial effect by inhibiting the bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in the fatty acid synthesis pathway. Specifically, it targets the carboxyltransferase (CT) subunit of ACC. This targeted inhibition disrupts the production of essential fatty acids, leading to bacterial growth inhibition. The IC50 value, the concentration required to inhibit 50% of the enzyme's activity, for this compound against the CT domain of ACC is approximately 6 nM.

MoiramideB_Mechanism cluster_bacterium Bacterial Cell Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Membrane Cell Membrane Fatty Acid Synthesis->Cell Membrane Components for ACC->Malonyl-CoA Product MoiramideB This compound MoiramideB->ACC Inhibition

Mechanism of action of this compound.

In Vivo Activity: Efficacy in a Murine Sepsis Model

The promising in vitro activity of this compound and its derivatives has been translated into significant in vivo efficacy in animal models of infection. A key model for evaluating systemic antibacterial activity is the murine sepsis model.

Comparative In Vivo Efficacy

The following table summarizes the available in vivo efficacy data for a potent this compound derivative and the comparator, linezolid, in a Staphylococcus aureus murine sepsis model.

CompoundAnimal ModelBacterial StrainDosing RegimenEfficacy EndpointOutcome
This compound Derivative Murine SepsisS. aureus25 mg/kg100% SurvivalHighly effective
Linezolid Murine SepsisS. aureus25 - 100 mg/kg/day[4][5]Survival, Bacterial Load ReductionEffective

Key Observations:

  • A chemically optimized derivative of this compound demonstrated a 100% effective dose at 25 mg/kg in a murine model of S. aureus sepsis.

  • Linezolid, a standard-of-care antibiotic, also shows efficacy in similar models, providing a benchmark for the performance of new compounds.

  • The in vivo data suggests that the this compound scaffold is a viable starting point for the development of potent antibacterial agents for systemic infections.

Vivo_Workflow cluster_workflow Murine Sepsis Model Workflow A Induce Sepsis in Mice (e.g., intraperitoneal injection of S. aureus) B Administer Treatment (this compound derivative, Linezolid, or Vehicle) A->B Post-infection C Monitor Survival Over Time B->C D Determine Bacterial Load in Organs (e.g., spleen, liver, blood) B->D E Data Analysis and Comparison C->E D->E

Generalized workflow for in vivo efficacy testing.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various bacterial strains.

Methodology:

  • Bacterial Strains and Culture Conditions: Bacterial isolates are grown overnight on appropriate agar plates (e.g., Tryptic Soy Agar for S. aureus). A few colonies are then used to inoculate a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The broth culture is incubated at 37°C with agitation until it reaches the logarithmic phase of growth.

  • Compound Preparation: The test compounds (this compound, andrimid, linezolid) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates using the broth medium.

  • Inoculation: The bacterial culture is diluted to a standardized concentration (typically 5 x 10^5 CFU/mL). Each well of the microtiter plate containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation and Reading: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Murine Sepsis Model

Objective: To evaluate the in vivo efficacy of the test compounds in treating a systemic bacterial infection.

Methodology:

  • Animal Model: Female BALB/c mice (or another appropriate strain) of a specific age and weight range are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Infection: Mice are infected via intraperitoneal injection with a lethal or sublethal dose of a pathogenic bacterial strain (e.g., Staphylococcus aureus). The inoculum size is predetermined to cause a consistent and reproducible infection.

  • Treatment: At a specified time post-infection (e.g., 1 or 2 hours), mice are treated with the test compounds (e.g., this compound derivative, linezolid) or a vehicle control. The route of administration can be subcutaneous, intravenous, or oral, depending on the compound's properties.

  • Monitoring and Endpoints: The primary endpoint is typically survival, monitored over a period of 7 to 14 days. Secondary endpoints may include the determination of bacterial load in various organs (e.g., spleen, liver, kidneys) and blood at specific time points. To assess bacterial load, organs are harvested, homogenized, and plated on appropriate agar media to enumerate colony-forming units (CFUs).

  • Data Analysis: Survival curves are analyzed using the Kaplan-Meier method and log-rank test. Bacterial load data is typically analyzed using non-parametric statistical tests.

Conclusion

This compound and its derivatives represent a promising class of antibacterial agents with a distinct mechanism of action and potent activity against clinically relevant Gram-positive pathogens. The comparative analysis demonstrates that this compound's in vitro potency is comparable to or, in some cases, superior to that of its analog andrimid and the established antibiotic linezolid. Importantly, this in vitro activity translates to significant in vivo efficacy in a challenging murine sepsis model. Further research and development of this compound class are warranted to explore its full therapeutic potential in the fight against bacterial infections.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.